Product packaging for Andrastin A(Cat. No.:CAS No. 174232-42-9)

Andrastin A

Cat. No.: B163314
CAS No.: 174232-42-9
M. Wt: 486.6 g/mol
InChI Key: GRBXNADBNJGZRK-GJEDHNSHSA-N
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Description

Andrastin A has been reported in Penicillium with data available.
a farnesyltransferase inhibitor;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O7 B163314 Andrastin A CAS No. 174232-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S,5R,8S,9R,10S,13R,14R)-3-acetyloxy-10-formyl-4,4,8,12,13,16-hexamethyl-15,17-dioxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,16,18-20H,9-12H2,1-8H3/t16?,18-,19-,20+,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBXNADBNJGZRK-GJEDHNSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2(C(=CC3C(C2(C1=O)C(=O)OC)(CCC4C3(CCC(C4(C)C)OC(=O)C)C=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)[C@@]2(C(=C[C@@H]3[C@@]([C@@]2(C1=O)C(=O)OC)(CC[C@H]4[C@]3(CC[C@@H](C4(C)C)OC(=O)C)C=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938482
Record name Andrastin A
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Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174232-42-9
Record name Andrastin A
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Andrastin A
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Record name Andrastin A
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Record name Andrastin A
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Foundational & Exploratory

Andrastin A: A Fungal Meroterpenoid with Anticancer Potential - A Technical Guide to its Discovery and Isolation from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a meroterpenoid natural product exhibiting potent inhibitory activity against farnesyltransferase, an enzyme implicated in oncogenic Ras protein function.[1][2] This activity, coupled with its ability to hinder the efflux of anticancer drugs from multidrug-resistant cancer cells, has positioned this compound as a promising candidate for further investigation in oncology drug development.[1][2] First discovered in the cultured broth of Penicillium sp. FO-3929, this compound and its analogues have since been isolated from various other Penicillium species, including P. roqueforti, P. chrysogenum, and P. albocoremium.[2][3][4] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Penicillium cultures.

Discovery and Producing Organisms

Andrastins A, B, and C were first identified as novel protein farnesyltransferase inhibitors from the fermentation broth of Penicillium sp. FO-3929.[2] Subsequent research has identified several other Penicillium species as producers of this compound, highlighting the broad distribution of its biosynthetic machinery within this fungal genus. Notably, Penicillium roqueforti, the fungus responsible for the characteristic veining in blue cheeses, is a consistent producer of this compound.[5][6] this compound has been detected in various European blue cheeses at concentrations ranging from 0.1 to 3.7 µg/g.[5][6] Laboratory-scale fermentation of P. roqueforti has been shown to yield significantly higher quantities of this compound compared to the levels found in cheese.[6] Other known producers include Penicillium albocoremium and Penicillium chrysogenum.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. The core structure of this compound is derived from two primary precursors: 3,5-dimethylorsellinic acid (DMOA), a tetraketide, and farnesyl pyrophosphate (FPP), a sesquiterpene.[3] The genetic blueprint for this intricate synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the adr cluster. This cluster, which has been characterized in P. roqueforti and P. chrysogenum, contains all the genes necessary for the stepwise construction of the this compound molecule.[1][7]

The biosynthetic pathway, as elucidated through genetic and biochemical studies, involves a series of enzymatic reactions including a Diels-Alder cyclization to form the characteristic androstane skeleton. The key enzymes encoded by the adr cluster include a polyketide synthase, a terpene cyclase, and various modifying enzymes such as methyltransferases, oxidases, and dehydrogenases.

Andrastin_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA Intermediate_1 Polyketide Intermediate Acetyl-CoA->Intermediate_1 adrK, adrG (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Intermediate_1 Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Andrastin_F Andrastin F Farnesyl_Pyrophosphate->Andrastin_F DMOA 3,5-Dimethylorsellinic Acid (DMOA) DMOA->Andrastin_F adrI, adrF, adrE (Diels-Alder) Intermediate_1->DMOA adrD, adrH Andrastin_C Andrastin C Andrastin_F->Andrastin_C adrJ (Acetyltransferase) Andrastin_B Andrastin B Andrastin_C->Andrastin_B adrA (Oxidase) Andrastin_A This compound Andrastin_B->Andrastin_A adrA (Oxidase)

Figure 1. Simplified biosynthetic pathway of this compound.

Biological Activity: Farnesyltransferase Inhibition

The primary mechanism of action for this compound's anticancer potential lies in its ability to inhibit protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus of the target protein. This lipid modification is essential for the proper localization of Ras proteins to the cell membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival.

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. By inhibiting FTase, this compound prevents the farnesylation and subsequent membrane association of oncogenic Ras, thereby disrupting downstream signaling and impeding tumor growth. Kinetic studies have suggested that some farnesyltransferase inhibitors act as competitive inhibitors with respect to farnesyl pyrophosphate.[8]

Farnesyltransferase_Inhibition cluster_cellular_process Cellular Process Ras_Protein Inactive Ras Protein (Cytosolic) Farnesylated_Ras Active Farnesylated Ras (Membrane-bound) Ras_Protein->Farnesylated_Ras Farnesylation Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyltransferase Farnesyltransferase (FTase) Farnesyl_Pyrophosphate->Farnesyltransferase Farnesyltransferase->Farnesylated_Ras Signaling_Cascade Oncogenic Signaling Cascade Farnesylated_Ras->Signaling_Cascade Tumor_Growth Tumor Growth Signaling_Cascade->Tumor_Growth Andrastin_A This compound Andrastin_A->Farnesyltransferase Inhibition

Figure 2. Mechanism of farnesyltransferase inhibition by this compound.

Data Presentation

Table 1: Production of this compound by Penicillium Species
Penicillium Species StrainFermentation/SourceYield of this compoundReference
P. roqueforti CECT 2905Solid-state on YES agar686 µg/g (dry weight)[9]
P. roquefortiEuropean Blue Cheeses0.1 - 3.7 µg/g[5][6]
P. albocoremium IBT 16884Solid-state on YES agarDetected[2]
P. sp. FO-3929Liquid FermentationNot quantified[2]
Table 2: Biological Activity of Andrastins
CompoundTargetIC50 (µM)Reference
This compoundProtein Farnesyltransferase24.9[8]
Andrastin BProtein Farnesyltransferase47.1[8]
Andrastin CProtein Farnesyltransferase13.3[8]

Experimental Protocols

The following protocols are compiled from methodologies reported in the scientific literature for the fermentation, extraction, and purification of this compound.

Fermentation

Objective: To cultivate Penicillium species for the production of this compound.

Materials:

  • Selected Penicillium strain (e.g., P. roqueforti CECT 2905)

  • Yeast Extract Sucrose (YES) agar:

    • Yeast extract: 20 g/L

    • Sucrose: 150 g/L

    • Agar: 20 g/L

  • Alternative solid substrate: Rice

  • Petri dishes or fermentation flasks

  • Incubator

Protocol:

  • Prepare YES agar medium and sterilize by autoclaving.

  • Pour the sterilized medium into petri dishes and allow to solidify.

  • Inoculate the center of the YES agar plates with the desired Penicillium strain.

  • Incubate the plates at 25-28°C in the dark for 7-14 days.[1][2]

  • For rice-based fermentation, sterilize rice in flasks and inoculate with the Penicillium strain. Incubate under similar conditions.

Extraction

Objective: To extract this compound from the fungal biomass and solid medium.

Materials:

  • Fungal culture (mycelium and agar)

  • Extraction solvent: Ethyl acetate:Dichloromethane:Methanol (3:2:1, v/v/v) with 1% formic acid[1]

  • Alternative extraction solvent: Ethyl acetate[2]

  • Blender or stomacher

  • Sonicator

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Protocol:

  • Harvest the fungal mycelium and the agar medium from the petri dishes.

  • Macerate the collected material using a blender or stomacher.[2]

  • Add the extraction solvent to the macerated fungal material. A common ratio is 50 mL of solvent for a standard petri dish culture.[1]

  • Allow the extraction to proceed overnight with gentle agitation.[1]

  • Sonicate the mixture for 30 minutes to enhance extraction efficiency.[1]

  • Filter the mixture to separate the solvent extract from the solid residue.

  • Concentrate the filtrate to dryness using a rotary evaporator to obtain the crude extract.

Purification

Objective: To purify this compound from the crude extract using chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase: A gradient of n-hexane and ethyl acetate is commonly used for the separation of moderately polar compounds like this compound.

Protocol:

  • Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the prepared column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.

B. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Partially purified this compound fractions

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., SunFire C18, 5 µm, 4.6 x 250 mm)[1]

  • Mobile phase:

    • Solvent A: Water with 0.02% trifluoroacetic acid (TFA)[1]

    • Solvent B: Acetonitrile with 0.02% trifluoroacetic acid (TFA)[1]

  • HPLC grade solvents

Protocol:

  • Dissolve the partially purified sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the column with a gradient of Solvent A and Solvent B. A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 210-254 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by re-injecting a small aliquot into the HPLC.

  • Evaporate the solvent from the purified fraction to obtain pure this compound.

Experimental_Workflow Start Start Fermentation 1. Fermentation (Penicillium sp. on YES agar) Start->Fermentation Extraction 2. Extraction (EtOAc:DCM:MeOH) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel 3. Silica Gel Chromatography (n-Hexane/EtOAc gradient) Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified HPLC 4. Preparative HPLC (Reversed-phase C18) Partially_Purified->HPLC Pure_Andrastin_A Pure this compound HPLC->Pure_Andrastin_A End End Pure_Andrastin_A->End

Figure 3. Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a compelling natural product with significant potential in the field of oncology. Its discovery in various Penicillium species, coupled with a growing understanding of its biosynthesis and mechanism of action, provides a solid foundation for further research and development. The methodologies outlined in this guide offer a comprehensive framework for the reliable production, isolation, and purification of this compound, enabling researchers to explore its full therapeutic potential. Future efforts in strain improvement and fermentation optimization could lead to enhanced yields, making this promising molecule more accessible for preclinical and clinical investigations.

References

An In-depth Technical Guide to the Andrastin A Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a fungal meroterpenoid that has garnered significant interest within the scientific community due to its potential as an antitumor agent. This compound and its analogues act as inhibitors of farnesyltransferase, an enzyme implicated in oncogenic Ras protein activity.[1][2] Produced by various species of the Penicillium genus, notably Penicillium roqueforti and Penicillium chrysogenum, the biosynthetic pathway of this compound offers a fascinating case study in fungal secondary metabolism and a potential target for metabolic engineering to enhance production of this valuable compound.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic steps, regulatory influences, and detailed experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster (adr)

The genes responsible for this compound biosynthesis are organized in a contiguous cluster, designated as the adr cluster. In Penicillium roqueforti CECT 2905, this cluster spans approximately 29.4 kbp and comprises ten identifiable genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[1][4] An eleventh gene, adrB, found in the P. chrysogenum adr cluster, exists only as a residual pseudogene in P. roqueforti.[1][4] RNA-mediated gene silencing experiments have confirmed that all ten genes in the P. roqueforti cluster are involved in the production of this compound.[1][4]

GeneProposed Function
adrD Non-reducing polyketide synthase (NR-PKS)
adrG Prenyltransferase
adrK Methyltransferase
adrH FAD-dependent monooxygenase
adrI Terpene cyclase
adrF Short-chain dehydrogenase/reductase (SDR)
adrE Ketoreductase
adrJ Acetyltransferase
adrA Cytochrome P450 monooxygenase
adrC Major Facilitator Superfamily (MFS) transporter

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and terpenoid pathways, followed by a series of enzymatic modifications to construct the final complex molecule.[2][3]

Synthesis of Precursors

The pathway initiates with the synthesis of two key precursors:

  • 3,5-dimethylorsellinic acid (DMOA): This polyketide is synthesized by the non-reducing polyketide synthase AdrD.[3]

  • Farnesyl pyrophosphate (FPP): A C15 isoprenoid intermediate derived from the mevalonate pathway.[2]

Assembly of the Meroterpenoid Scaffold

The subsequent steps involve the condensation of DMOA and FPP and the formation of the core Andrastin structure:

  • Prenylation: The prenyltransferase AdrG catalyzes the attachment of the farnesyl group from FPP to DMOA.[3]

  • Methylation: The methyltransferase AdrK is proposed to methylate the carboxyl group of the DMOA moiety.[3]

  • Epoxidation: The FAD-dependent monooxygenase AdrH catalyzes the epoxidation of the farnesyl side chain.[3]

  • Cyclization: The terpene cyclase AdrI facilitates a cascade of cyclization reactions to form the characteristic 6-6-6-5 tetracyclic ring system of the andrastin core, yielding Andrastin E.[3]

Tailoring and Modification Reactions

The final stages of the pathway involve a series of tailoring reactions to convert Andrastin E into this compound:

  • Oxidation: The short-chain dehydrogenase/reductase AdrF oxidizes Andrastin E to produce Andrastin D.[3]

  • Reduction: The ketoreductase AdrE reduces a carbonyl group on the A-ring to a hydroxyl group, forming Andrastin C.[3]

  • Acetylation: The acetyltransferase AdrJ acetylates the newly formed hydroxyl group, yielding Andrastin B.[3]

  • Final Oxidation: The cytochrome P450 monooxygenase AdrA catalyzes the final oxidation step to produce this compound.[3]

Below is a DOT script representation of the this compound biosynthetic pathway.

Andrastin_A_Biosynthesis cluster_precursors Precursor Synthesis cluster_scaffold Scaffold Formation cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA DMOA 3,5-dimethylorsellinic acid (DMOA) Malonyl-CoA->DMOA FPP Farnesyl Pyrophosphate (FPP) Farnesyl-DMOA Farnesyl-DMOA FPP->Farnesyl-DMOA Epoxyfarnesyl-DMOA Epoxyfarnesyl-DMOA Farnesyl-DMOA->Epoxyfarnesyl-DMOA adrK, adrH Andrastin_E Andrastin E Epoxyfarnesyl-DMOA->Andrastin_E AdrI Andrastin_D Andrastin D Andrastin_C Andrastin C Andrastin_D->Andrastin_C AdrE Andrastin_B Andrastin B Andrastin_C->Andrastin_B AdrJ Andrastin_A This compound Andrastin_B->Andrastin_A AdrA AdrD_node AdrD AdrD_node->DMOA

Proposed biosynthetic pathway for this compound.

Quantitative Analysis of this compound Production

Studies on Penicillium roqueforti CECT 2905 have provided quantitative data on this compound production. In wild-type strains, production levels can reach up to 686 µg/g of dry mycelium.[3] The critical role of the adr gene cluster is highlighted by the significant reduction in this compound production upon gene silencing.

Gene SilencedThis compound Production (% of Wild-Type)
adrI14 - 57.7%
adrF14 - 57.7%
adrE14 - 57.7%
adrJ14 - 57.7%
adrA14 - 57.7%
adrD8.6 - 56.7%
adrG8.6 - 56.7%
adrK8.6 - 56.7%
adrH8.6 - 56.7%
ΔPrlaeA0.2 - 0.3%

Data compiled from Rojas-Aedo et al. (2017) and Marcano et al. (2023).[1][3]

Regulation of this compound Biosynthesis

The production of this compound, like many fungal secondary metabolites, is tightly regulated. A key global regulatory protein, LaeA, has been shown to positively regulate the expression of the adr gene cluster in P. roqueforti.[3] LaeA is a methyltransferase that is part of the velvet complex, a global regulator of secondary metabolism in many filamentous fungi. Disruption of the PrlaeA gene in P. roqueforti leads to a drastic reduction in this compound production, down to 0.2-0.3% of the wild-type levels, demonstrating its critical role in activating the biosynthetic pathway.[3]

The following diagram illustrates the proposed regulatory role of LaeA on the adr gene cluster.

LaeA_Regulation cluster_regulation Regulatory Control cluster_output Biosynthesis LaeA LaeA Protein adr_cluster adr Gene Cluster LaeA->adr_cluster Positive Regulation Andrastin_A This compound adr_cluster->Andrastin_A Biosynthesis

Positive regulation of the this compound gene cluster by LaeA.

Experimental Protocols

Fungal Strains and Culture Conditions
  • Strain: Penicillium roqueforti CECT 2905 is a commonly used strain for this compound production studies.[3]

  • Maintenance Medium: Potato Dextrose Agar (PDA) at 28°C.[3]

  • Production Medium: YES agar (Yeast Extract Sucrose) is used for the production of this compound. Cultures are typically incubated for 15 days at 28°C.[3]

RNA-Mediated Gene Silencing in P. roqueforti

This protocol provides a general framework for silencing genes in the adr cluster. Specific primer design and vector construction details can be found in the cited literature.

  • Vector Construction:

    • Amplify a 300-400 bp fragment of the target adr gene using gene-specific primers.

    • Clone the amplified fragment into a suitable RNAi vector, such as pJL43-RNAi, which contains a double-stranded RNA expression cassette.[1]

  • Protoplast Preparation and Transformation:

    • Grow P. roqueforti in liquid medium and harvest the mycelia.

    • Digest the fungal cell walls using a lytic enzyme cocktail to generate protoplasts.

    • Transform the protoplasts with the RNAi construct using a PEG-mediated method.

    • Select for transformants on a medium containing the appropriate selectable marker.

  • Verification of Silencing:

    • Extract total RNA from the transformants and the wild-type strain.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the transcript levels of the target gene, normalizing to a housekeeping gene such as β-tubulin.[3]

Heterologous Expression in Aspergillus oryzae

Reconstitution of the this compound pathway in a heterologous host like A. oryzae is a powerful tool for functional characterization of the biosynthetic genes.

  • Gene Amplification and Vector Assembly:

    • Amplify the full-length cDNAs of the desired adr genes from P. chrysogenum or P. roqueforti.

    • Assemble the genes into expression vectors under the control of suitable promoters (e.g., amyB promoter). This can be achieved through techniques like yeast homologous recombination.

  • Transformation of A. oryzae:

    • Prepare protoplasts of an appropriate A. oryzae host strain.

    • Transform the protoplasts with the expression constructs.

    • Select for transformants on appropriate selection media.

  • Metabolite Analysis:

    • Culture the transformants in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the production of this compound and its intermediates using HPLC and LC-MS.

Quantification of this compound by HPLC
  • Extraction:

    • Lyophilize and weigh the fungal mycelia.

    • Extract the metabolites with a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Evaporate the solvent and redissolve the residue in a known volume of methanol for analysis.

  • HPLC Conditions (General):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where this compound absorbs (e.g., 220 nm).

    • Quantification: Use a standard curve prepared with purified this compound to quantify the amount in the samples.

Structural Elucidation by NMR Spectroscopy

For the identification of new Andrastin analogues or confirmation of intermediates, 1D and 2D NMR spectroscopy are essential.

  • Sample Preparation: Purify the compound of interest using chromatographic techniques (e.g., preparative HPLC). Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the basic structural features.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule.

Workflow for this compound Biosynthesis Research

The following diagram outlines a typical experimental workflow for investigating the this compound biosynthetic pathway.

Experimental_Workflow start Start genome_mining Genome Mining & Gene Cluster Identification start->genome_mining gene_silencing Gene Silencing in Native Host (e.g., P. roqueforti) genome_mining->gene_silencing heterologous_expression Heterologous Expression (e.g., in A. oryzae) genome_mining->heterologous_expression regulatory_studies Regulatory Studies (e.g., LaeA disruption) genome_mining->regulatory_studies metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_silencing->metabolite_analysis heterologous_expression->metabolite_analysis structure_elucidation Structure Elucidation (NMR) metabolite_analysis->structure_elucidation quantitative_analysis Quantitative Analysis of Production metabolite_analysis->quantitative_analysis end End structure_elucidation->end regulatory_studies->quantitative_analysis quantitative_analysis->end

A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The this compound biosynthetic pathway is a well-characterized example of fungal secondary metabolism, with a defined gene cluster and a proposed enzymatic cascade. The information and protocols presented in this guide offer a solid foundation for researchers interested in further exploring this pathway, whether for fundamental scientific understanding, drug discovery, or the development of enhanced production platforms through metabolic engineering. The positive regulation by LaeA also presents a key target for manipulating the expression of this valuable anti-tumor compound.

References

The Biological Activities of Andrastin A and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A, a meroterpenoid compound isolated from various Penicillium species, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] As a prominent member of the andrastin family, this natural product and its synthetic or naturally occurring analogs have demonstrated promising potential in several therapeutic areas, primarily driven by their ability to inhibit protein farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[2][3]

This in-depth technical guide provides a comprehensive overview of the biological activities of this compound and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities

The primary biological activities of this compound and its analogs can be categorized into three main areas:

  • Farnesyltransferase Inhibition: The foundational mechanism of action for this class of compounds is the inhibition of FTase. By preventing the farnesylation of target proteins like Ras, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades.[1][3]

  • Anticancer Activity: Stemming from its FTase inhibitory action, this compound and its analogs exhibit significant cytotoxic effects against a range of cancer cell lines.[4][5] This activity is largely attributed to the disruption of oncogenic Ras signaling.

  • Immunosuppressive Activity: Several andrastin analogs, such as the peniandrastins, have been shown to possess potent immunosuppressive properties by inhibiting the proliferation of T and B cells.[6]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of this compound and several of its key analogs.

CompoundTargetIC50 (µM)Source
This compound Protein Farnesyltransferase24.9[2]
Andrastin B Protein Farnesyltransferase47.1[2]
Andrastin C Protein Farnesyltransferase13.3[2]
Andrastin D Protein Farnesyltransferase-[7]

Table 1: Farnesyltransferase Inhibitory Activity of Andrastin Analogs

CompoundCell LineIC50 (µM)Source
Penimeroterpenoid A A549 (Lung Carcinoma)82.61 ± 3.71[4]
HCT116 (Colon Cancer)78.63 ± 2.85[4]
SW480 (Colon Cancer)95.54 ± 1.46[4]
Peniandrastin D HL-60 (Leukemia)13.37 - 29.17[8]
A549 (Lung Carcinoma)13.37 - 29.17[8]
SMMC-7721 (Hepatoma)13.37 - 29.17[8]

Table 2: Cytotoxic Activity of Andrastin Analogs against Cancer Cell Lines

CompoundAssayIC50 (µM)Source
Penithis compound Con A-induced T cell proliferation7.49 - 36.52[6]
LPS-induced B cell proliferation6.73 - 26.27[6]
Peniandrastin C Con A-induced T cell proliferation7.49 - 36.52[6]
LPS-induced B cell proliferation6.73 - 26.27[6]
Peniandrastin D Con A-induced T cell proliferation7.49 - 36.52[6]
LPS-induced B cell proliferation6.73 - 26.27[6]

Table 3: Immunosuppressive Activity of Peniandrastin Analogs

Signaling Pathways

The biological effects of this compound and its analogs are primarily mediated through the inhibition of the Ras-Raf-MEK-ERK signaling pathway. Farnesylation is a critical step for the membrane localization and activation of Ras proteins. By inhibiting FTase, this compound prevents Ras from being farnesylated, thus blocking its ability to activate downstream effectors. This disruption can lead to decreased cell proliferation and induction of apoptosis. The PI3K/Akt pathway, another critical signaling cascade often activated by Ras, can also be indirectly affected.

Andrastin_A_Signaling_Pathway cluster_membrane AndrastinA This compound / Analogs FTase Farnesyltransferase (FTase) AndrastinA->FTase Inhibits Ras_farnesylated Farnesylated Ras (Active) FTase->Ras_farnesylated Farnesylates FPP Farnesyl Pyrophosphate FPP->FTase preRas pre-Ras preRas->FTase Ras Ras Raf Raf Ras_farnesylated->Raf Activates PI3K PI3K Ras_farnesylated->PI3K Activates Membrane Plasma Membrane MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes Akt->Apoptosis Inhibits

Caption: this compound inhibits FTase, preventing Ras farnesylation and downstream signaling.

Experimental Protocols

Protein Farnesyltransferase (FTase) Inhibition Assay

A common method to determine the FTase inhibitory activity of compounds like this compound is a radiometric assay that measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate (FPP) onto a protein substrate, such as H-Ras.

Materials:

  • Recombinant human FTase

  • [³H]Farnesyl pyrophosphate

  • Recombinant H-Ras protein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂)

  • This compound or its analogs dissolved in DMSO

  • Scintillation cocktail

  • Filter paper (e.g., glass fiber)

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing assay buffer, FTase, and H-Ras.

  • Add varying concentrations of the test compound (this compound or analog) or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding [³H]FPP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Spot the reaction mixture onto filter paper.

  • Wash the filter paper multiple times with cold 5% TCA to remove unincorporated [³H]FPP.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

FTase_Inhibition_Assay_Workflow Start Start PrepareMix Prepare Reaction Mix (Buffer, FTase, H-Ras) Start->PrepareMix AddCompound Add Test Compound (this compound / Analog) PrepareMix->AddCompound PreIncubate Pre-incubate AddCompound->PreIncubate AddFPP Add [3H]FPP to Initiate Reaction PreIncubate->AddFPP Incubate Incubate at 37°C AddFPP->Incubate StopReaction Stop Reaction (add TCA) Incubate->StopReaction FilterWash Filter and Wash StopReaction->FilterWash Measure Measure Radioactivity (Scintillation Counting) FilterWash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a radiometric FTase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes (T cells or B cells) upon stimulation with a mitogen.

Materials:

  • Splenocytes isolated from a suitable animal model (e.g., mouse) or human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • T cell mitogen (e.g., Concanavalin A [Con A] or Phytohemagglutinin [PHA]) or B cell mitogen (e.g., Lipopolysaccharide [LPS])

  • This compound or its analogs dissolved in DMSO

  • [³H]Thymidine or a non-radioactive proliferation assay reagent (e.g., CFSE)

  • 96-well cell culture plates

  • Cell harvester and scintillation counter (for [³H]Thymidine incorporation) or flow cytometer (for CFSE)

Procedure (using [³H]Thymidine incorporation):

  • Prepare a single-cell suspension of splenocytes or PBMCs in complete RPMI-1640 medium.

  • Seed the cells in a 96-well plate.

  • Add varying concentrations of the test compound to the wells.

  • Stimulate the cells with the appropriate mitogen (Con A for T cells, LPS for B cells). Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Pulse the cells with [³H]Thymidine for the final 18-24 hours of incubation.

  • Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.

Conclusion

This compound and its analogs represent a promising class of bioactive natural products with well-defined mechanisms of action. Their ability to inhibit farnesyltransferase translates into potent anticancer and immunosuppressive activities, supported by a growing body of quantitative data. The experimental protocols detailed herein provide a foundation for the further investigation and characterization of these and similar compounds. The continued exploration of the structure-activity relationships within the andrastin family holds significant potential for the development of novel therapeutic agents targeting diseases driven by aberrant protein farnesylation.

References

Production of Andrastin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A, a meroterpenoid compound, has garnered significant interest in the scientific community due to its potential as an antitumoral agent. This compound functions by inhibiting the farnesyltransferase activity of Ras proteins, which are frequently mutated in human cancers, and by promoting the intracellular accumulation of anticancer drugs in tumor cells. This compound is a secondary metabolite produced by several filamentous fungi, primarily within the genus Penicillium. This guide provides a comprehensive overview of the fungal strains known to produce this compound, their culture conditions, detailed experimental protocols for its production and analysis, and an exploration of its biosynthetic pathway.

This compound Producing Fungal Strains

Several species of Penicillium have been identified as producers of this compound. The most well-documented of these are Penicillium roqueforti, the fungus used in the production of blue-veined cheeses, and Penicillium chrysogenum, renowned for its production of penicillin.[1] Other reported producing species include Penicillium albocoremium and Penicillium crustosum.

For research and production purposes, specific strains have been characterized. Notably, Penicillium roqueforti strain CECT 2905 (also known as ATCC 10110) has been extensively studied for its ability to produce this compound.[2]

Culture Conditions for this compound Production

The production of this compound is highly dependent on the culture conditions, including the composition of the growth medium and the physical parameters of cultivation.

Media Composition

A commonly used medium for the production of this compound by P. roqueforti is Yeast Extract Sucrose (YES) agar.[3] The composition of this medium is detailed in the table below. While solid-state fermentation on agar plates is well-documented, submerged fermentation protocols are also utilized for larger-scale production.

ComponentConcentration (g/L)
Bacto Yeast Extract20
Sucrose150
Bacto Agar20

Table 1: Composition of YES Agar Medium for this compound Production.

Cultivation Parameters

Optimal production of this compound by P. roqueforti on solid YES medium is typically achieved after 7 days of incubation at 28°C. For submerged cultures, parameters such as aeration, agitation, pH, and temperature need to be optimized for maximal yield.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and culture conditions. The following table summarizes available quantitative data on this compound production.

Fungal StrainMediumCultivation ConditionsThis compound YieldReference
Penicillium roqueforti CECT 2905YES agar15 days at 28°C686 µg/g (dry weight)[3]
Penicillium roqueforti (in blue cheese)Cheese matrixCheese ripening conditions0.1 - 3.7 µg/g[2]

Table 2: Quantitative Production of this compound by Penicillium roqueforti.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Penicillium strains, and the extraction and quantification of this compound.

Inoculum Preparation for Submerged Culture
  • Strain Maintenance: Maintain the desired Penicillium strain on Potato Dextrose Agar (PDA) slants.

  • Spore Suspension: Prepare a spore suspension by adding sterile water containing a wetting agent (e.g., 0.05% Tween 80) to a mature PDA plate culture. Gently scrape the surface to release the conidia.

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculation: Inoculate the fermentation medium with the desired concentration of spores.

Submerged Fermentation

While specific protocols for optimizing this compound production in submerged culture are not extensively detailed in publicly available literature, a general approach can be followed:

  • Medium Preparation: Prepare the desired liquid medium (e.g., YES broth, excluding the agar) and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with the prepared spore suspension.

  • Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a specified duration.

  • Process Monitoring: Monitor parameters such as pH, substrate consumption, and biomass growth throughout the fermentation.

  • Harvesting: At the end of the fermentation, separate the mycelium from the culture broth by filtration or centrifugation for subsequent extraction.

Extraction of this compound

The following protocol is adapted from a published method for the extraction of this compound from fungal cultures grown on solid agar.

  • Sample Collection: Harvest the fungal mycelium and the underlying agar from the culture plate.

  • Solvent Extraction: Submerge the collected material in a 50 mL mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.

  • Overnight Incubation: Allow the extraction to proceed overnight.

  • Sonication: Sonicate the mixture for 30 minutes to enhance the extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove solid debris.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Resuspension: Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

  • Chromatographic System: Utilize a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution with water (solvent A) and acetonitrile (solvent B), both acidified with 0.02% trifluoroacetic acid.

  • Elution Gradient:

    • 15% B to 68% B over 25 minutes

    • 68% B to 100% B over 2 minutes

    • Isocratic at 100% B for 5 minutes

    • 100% B to 15% B over 2 minutes

  • Flow Rate: Maintain a flow rate of 1.2 mL/min.

  • Column Temperature: Keep the column at 35°C.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its biosynthesis involves precursors from both the polyketide and terpenoid pathways. The biosynthetic gene cluster responsible for this compound production, designated as the adr cluster, has been identified in both P. chrysogenum and P. roqueforti.[4][5][6]

The biosynthesis of this compound begins with the formation of 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA and malonyl-CoA, and farnesyl pyrophosphate (FPP) from the mevalonate pathway. These precursors undergo a series of enzymatic reactions, including prenylation, cyclization, and oxidation, to yield the final this compound molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general experimental workflow for its production and analysis.

AndrastinA_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA DMOA 3,5-Dimethylorsellinic Acid (DMOA) AcetylCoA->DMOA adrD, adrG, adrK, adrH FPP Farnesyl Pyrophosphate (FPP) Prenyl_DMOA Prenylated DMOA FPP->Prenyl_DMOA adrI DMOA->Prenyl_DMOA adrI Andrastin_E Andrastin E Prenyl_DMOA->Andrastin_E adrF Andrastin_D Andrastin D Andrastin_E->Andrastin_D Andrastin_F Andrastin F Andrastin_D->Andrastin_F adrE Andrastin_B Andrastin B Andrastin_F->Andrastin_B adrJ Andrastin_C Andrastin C Andrastin_B->Andrastin_C adrA Andrastin_A This compound Andrastin_C->Andrastin_A adrA

Caption: Proposed biosynthetic pathway of this compound in Penicillium.

Experimental_Workflow Start Select Fungal Strain Inoculum Inoculum Preparation Start->Inoculum Fermentation Solid-State or Submerged Fermentation Inoculum->Fermentation Extraction Solvent Extraction of this compound Fermentation->Extraction Purification Crude Extract Purification (Optional) Extraction->Purification Analysis HPLC Quantification Purification->Analysis End Data Analysis and Reporting Analysis->End

Caption: General experimental workflow for this compound production and analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthesis, Mechanism of Action, and Therapeutic Potential of a Promising Class of Farnesyltransferase Inhibitors.

This technical guide provides a comprehensive overview of Andrastin A and its related meroterpenoid compounds for researchers, scientists, and drug development professionals. It delves into their biosynthesis, mechanism of action as farnesyltransferase inhibitors, and their potential applications in oncology and other therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical biological and experimental pathways.

Introduction

This compound is a meroterpenoid compound first isolated from Penicillium species, including P. albocoremium and P. roqueforti[1]. These compounds are of significant interest due to their potent and specific inhibition of protein farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins[1][2]. Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This guide explores the scientific foundation of this compound and its analogs, providing a detailed resource for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (adr) that has been identified and characterized in Penicillium roqueforti and P. chrysogenum.[1][3] The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP), which serve as the polyketide and isoprenoid precursors, respectively.

The core of the this compound biosynthetic machinery is encoded by the adr gene cluster, which comprises genes for a polyketide synthase (PKS), a terpene cyclase, and various modifying enzymes such as oxidases and transferases.[1][4] The key steps involve the formation of a tetracyclic intermediate, which is then subjected to a series of enzymatic modifications to yield this compound and its related analogs.[4]

Key Genes in the this compound Biosynthetic Cluster

The adr gene cluster in P. roqueforti contains ten genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) that are all confirmed to be involved in this compound biosynthesis through RNA-mediated gene silencing experiments.[1][3][5] The functions of some of these key enzymes have been elucidated through heterologous expression studies in Aspergillus oryzae.[4]

Table 1: Key Genes and Their Putative Functions in this compound Biosynthesis

GenePutative Function
adrDPolyketide Synthase (PKS)
adrGGeranylgeranyl Diphosphate Synthase
adrKMevalonate Kinase
adrHHMG-CoA Reductase
adrITerpene Cyclase
adrFShort-chain Dehydrogenase/Reductase (SDR)
adrEKetoreductase
adrJAcetyltransferase
adrACytochrome P450 Monooxygenase
adrCMajor Facilitator Superfamily (MFS) Transporter
This compound Biosynthetic Pathway Workflow

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps.

Andrastin_A_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 3,5-Dimethylorsellinic Acid (DMOA) 3,5-Dimethylorsellinic Acid (DMOA) Acetyl-CoA + Malonyl-CoA->3,5-Dimethylorsellinic Acid (DMOA) adrD (PKS) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) adrG DMOA DMOA Epoxyfarnesyl-DMOA methyl ester Epoxyfarnesyl-DMOA methyl ester DMOA->Epoxyfarnesyl-DMOA methyl ester Prenyltransferase Andrastin E Andrastin E Epoxyfarnesyl-DMOA methyl ester->Andrastin E adrI (Terpene Cyclase) FPP FPP FPP->Epoxyfarnesyl-DMOA methyl ester Andrastin D Andrastin D Andrastin E->Andrastin D adrF (SDR) Andrastin F Andrastin F Andrastin D->Andrastin F adrE (Ketoreductase) Andrastin B Andrastin B Andrastin F->Andrastin B adrJ (Acetyltransferase) Andrastin C Andrastin C Andrastin B->Andrastin C adrA (P450) This compound This compound Andrastin C->this compound adrA (P450)

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Farnesyltransferase

The primary molecular target of this compound and its analogs is protein farnesyltransferase (FTase).[1][2] This enzyme catalyzes the attachment of a farnesyl group from FPP to a cysteine residue in the C-terminal CaaX box of target proteins. The farnesylation is a crucial step for the proper localization and function of many signaling proteins, most notably the Ras family of small GTPases.

By inhibiting FTase, this compound prevents the farnesylation of Ras proteins. This disruption leads to the mislocalization of Ras from the plasma membrane to the cytoplasm, thereby blocking its downstream signaling cascades that are critical for cell proliferation, differentiation, and survival.

The Ras Signaling Pathway and this compound Intervention

The diagram below illustrates the Ras signaling pathway and the point of intervention by this compound.

Caption: Inhibition of the Ras signaling pathway by this compound.

Biological Activities and Quantitative Data

This compound and its related meroterpenoids exhibit a range of biological activities, including farnesyltransferase inhibition, cytotoxicity against cancer cell lines, immunosuppressive effects, and antibacterial properties.

Farnesyltransferase Inhibition

Table 2: Farnesyltransferase Inhibitory Activity of Andrastin Analogs

CompoundIC50 (µM)[6]
This compound24.9
Andrastin B47.1
Andrastin C13.3
Cytotoxic Activity

Table 3: Cytotoxic Activity of Penimeroterpenoid A

Cell LineIC50 (µM)
A54982.61
HCT11678.63
SW48095.54

Data for a related compound, not this compound itself.

Immunosuppressive Activity

Several peniandrastin analogs have demonstrated significant immunosuppressive activity by inhibiting T-cell and B-cell proliferation.

Table 4: Immunosuppressive Activity of Peniandrastin Analogs

CompoundT-Cell Proliferation IC50 (µM)B-Cell Proliferation IC50 (µM)
Penithis compound10.328.45
Peniandrastin C7.496.73
Peniandrastin D12.519.82
Peniandrastin G9.887.91
Peniandrastin H8.247.16
Known Analog 915.2311.47
Known Analog 1221.7618.23
Known Analog 1336.5226.27
Known Analog 1428.9122.54
Antibacterial Activity

The related compound oxthis compound has shown activity against vancomycin-resistant enterococci (VRE).

Table 5: Antibacterial Activity of Oxthis compound

OrganismMIC (µM)
VRE13.9

Experimental Protocols

This section outlines the general methodologies for key experiments involved in the study of this compound and its biosynthesis.

Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae

This protocol is essential for confirming the function of genes within the adr cluster and for producing this compound and its intermediates for further study. The general workflow involves the construction of expression vectors, transformation of the host strain, and analysis of the resulting metabolites.

Heterologous_Expression_Workflow cluster_vector Vector Construction cluster_transformation Transformation cluster_analysis Analysis adr_gene_amplification Amplify adr genes from P. roqueforti gDNA ligation Ligate adr genes into expression vector adr_gene_amplification->ligation expression_vector pTAex3 vector expression_vector->ligation protoplast_prep Prepare A. oryzae protoplasts ligation->protoplast_prep transformation Transform protoplasts with expression vector protoplast_prep->transformation selection Select transformants on appropriate medium transformation->selection cultivation Cultivate transformants selection->cultivation extraction Extract metabolites from culture cultivation->extraction analysis Analyze extracts by HPLC, LC-MS, NMR extraction->analysis

Caption: Workflow for heterologous expression of adr genes.

Methodology Outline:

  • Vector Construction:

    • Amplify the target adr genes from P. roqueforti genomic DNA using high-fidelity polymerase.

    • Clone the amplified genes into a suitable Aspergillus expression vector, such as pTAex3, under the control of a strong constitutive or inducible promoter.

    • Verify the construct by sequencing.

  • Transformation of A. oryzae :

    • Prepare protoplasts from young mycelia of A. oryzae using a lytic enzyme mixture.

    • Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

    • Select for transformants on a minimal medium lacking a specific nutrient complemented by a marker on the vector (e.g., uracil).

  • Metabolite Analysis:

    • Cultivate the transformant strains in a suitable production medium.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of new metabolites.

    • Purify and identify the structure of the produced compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.

RNA-mediated Gene Silencing in Penicillium roqueforti

This technique is used to confirm the involvement of specific genes in the this compound biosynthetic pathway by observing the effect of their knockdown on metabolite production.[1][5]

RNAi_Workflow cluster_construct RNAi Vector Construction cluster_transform Transformation cluster_eval Evaluation gene_fragment Select and amplify a fragment of the target adr gene hairpin_construct Clone fragment in sense and antisense orientation into an RNAi vector (e.g., pJL43-RNAi) gene_fragment->hairpin_construct protoplast Prepare P. roqueforti protoplasts hairpin_construct->protoplast transform Transform with RNAi vector protoplast->transform select Select transformants transform->select qRT_PCR Confirm gene silencing by qRT-PCR select->qRT_PCR metabolite_analysis Analyze this compound production by HPLC select->metabolite_analysis

Caption: Workflow for RNA-mediated gene silencing in P. roqueforti.

Methodology Outline:

  • RNAi Vector Construction:

    • Select a unique fragment (300-500 bp) of the target adr gene.

    • Amplify the fragment by PCR.

    • Clone the fragment in both sense and antisense orientations, separated by a linker, into a suitable RNAi vector to create a hairpin construct.

  • Transformation of P. roqueforti :

    • Prepare and transform P. roqueforti protoplasts with the RNAi vector as described for A. oryzae.

    • Select for transformants based on a selectable marker present on the vector.

  • Evaluation of Gene Silencing and Metabolite Production:

    • Extract total RNA from the silenced and wild-type strains.

    • Perform quantitative real-time PCR (qRT-PCR) to confirm the downregulation of the target gene's transcript level.

    • Cultivate the silenced and wild-type strains under production conditions.

    • Extract and quantify this compound production using HPLC to determine the effect of gene silencing.

Conclusion and Future Perspectives

This compound and its related meroterpenoids represent a promising class of natural products with significant therapeutic potential, particularly as anticancer agents through the inhibition of farnesyltransferase. The elucidation of the adr biosynthetic gene cluster has opened up avenues for the engineered production of this compound and the generation of novel analogs with improved pharmacological properties. Further research is warranted to fully characterize the cytotoxic profile of this compound against a broader range of cancer cell lines and to explore its potential in combination therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into this fascinating family of bioactive compounds.

References

Preliminary Cytotoxicity Screening of Andrastin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a meroterpenoid natural product isolated from various Penicillium species. It has garnered significant interest within the scientific community due to its potent and specific inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins. The Ras family of small GTPases are key regulators of cellular proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many human cancers. By inhibiting farnesyltransferase, this compound prevents the localization of Ras to the plasma membrane, thereby disrupting downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway, which are critical for tumor cell growth and survival. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing available data, detailing experimental protocols, and visualizing key pathways and workflows.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a limited number of human cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized in the tables below. It is important to note that further screening against a broader panel of cancer cell lines, as well as non-cancerous cell lines, is required to establish a comprehensive cytotoxicity profile and assess its therapeutic index.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma82.61 ± 3.71
HCT116Colon Cancer78.63 ± 2.85
SW480Colon Cancer95.54 ± 1.46

Table 2: Farnesyltransferase Inhibitory Activity of Andrastins.

CompoundIC50 (µM)
This compound24.9
Andrastin B47.1
Andrastin C13.3

In addition to its direct cytotoxic effects, this compound has been shown to enhance the efficacy of other chemotherapeutic agents in multidrug-resistant (MDR) cancer cells. In vincristine-resistant KB cells, this compound was found to increase the intracellular accumulation of vincristine, suggesting an inhibition of P-glycoprotein, a key efflux pump involved in MDR.[1]

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used in the preliminary cytotoxicity screening of compounds like this compound: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only) should be included.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining colorimetric assay that is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total cellular protein mass, which is indicative of the number of viable cells.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA) solution (50% w/v in distilled water)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the desired incubation period with this compound, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA).

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plates five times with slow-running tap water to remove the TCA and dead cells.

    • Allow the plates to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the MTT assay to determine the percentage of cell viability and the IC50 value of this compound.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits Farnesyltransferase, preventing Ras localization and downstream signaling.

Experimental Workflow

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start: Obtain this compound stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep treatment Treat Cells with Serial Dilutions of This compound stock_prep->treatment cell_culture Culture Selected Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for Defined Period (24, 48, 72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT or SRB) incubation->viability_assay readout Measure Absorbance viability_assay->readout calc_viability Calculate % Cell Viability readout->calc_viability dose_response Generate Dose-Response Curves calc_viability->dose_response ic50 Determine IC50 Values dose_response->ic50 end End: Report Cytotoxicity Profile ic50->end

Caption: Workflow for preliminary in vitro cytotoxicity screening of this compound.

Conclusion

This compound demonstrates notable potential as an anticancer agent through its inhibition of farnesyltransferase and subsequent disruption of the Ras signaling pathway. The preliminary cytotoxicity data, while limited, indicates activity against several cancer cell lines. The standardized protocols provided herein offer a robust framework for further in-depth investigation of this compound's cytotoxic and cytostatic effects across a wider range of cancer models. Future studies should aim to expand the cytotoxicity profile, investigate the mechanisms of cell death, and explore its potential in combination therapies, particularly in the context of multidrug resistance.

References

Methodological & Application

Application Notes and Protocols: Andrastin A Extraction and Purification from Fungal Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a meroterpenoid compound produced by several species of the Penicillium genus, including P. roqueforti, P. chrysogenum, and P. albocoremium.[1][2] This metabolite has garnered significant interest within the drug development community due to its potential as an anti-tumoral agent. This compound exhibits inhibitory effects on farnesyltransferase, an enzyme implicated in oncogenic Ras protein activity, and has been shown to promote the intracellular accumulation of anticancer compounds in tumor cells. These biological activities make this compound a promising candidate for further investigation and development.

This document provides detailed protocols for the cultivation of this compound-producing fungi, followed by the extraction and purification of the target compound from the fungal broth. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers in this field.

Data Presentation

The production of this compound can vary significantly depending on the fungal strain, culture medium, and incubation conditions. The following table summarizes reported yields of this compound from different Penicillium species.

Fungal StrainCulture MediumIncubation Time & TemperatureYieldReference
Penicillium roqueforti CECT 2905YES Agar15 days at 28°C686 µg/g (dry mycelial weight)[2]
Penicillium roqueforti (from blue cheese)Blue Cheese MatrixNot Specified0.1 - 3.7 µg/g (of cheese)[3][4]
Penicillium sp. (marine-derived)Rice Solid Medium30 days at 25°C5.2 mg (from 21.0 g extract)[5]
Penicillium albocoremiumYES Agar14 days at 25°CDetected[6]

Experimental Protocols

Fungal Culture for this compound Production

This protocol outlines the steps for culturing Penicillium species for the production of this compound.

Materials:

  • This compound-producing Penicillium strain (e.g., P. roqueforti CECT 2905)

  • Potato Dextrose Agar (PDA) plates

  • Yeast Extract Sucrose (YES) agar medium [Bacto Yeast Extract 20 g/L, Sucrose 150 g/L, Bacto Agar 20 g/L][2][7]

  • Sterile petri dishes

  • Incubator

Procedure:

  • Maintain the Penicillium strain on PDA plates at 28°C.[2]

  • For this compound production, inoculate fresh YES agar plates with the fungal strain.

  • Incubate the YES agar plates at 28°C for 7-15 days in the dark.[2][7]

Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from both the fungal mycelium and the agar medium.

Materials:

  • Fungal culture plates (mycelium and agar)

  • Extraction solvent: Ethyl acetate: Dichloromethane: Methanol (3:2:1, v/v/v) containing 1% formic acid[7]

  • Stomacher or blender

  • Sonication bath

  • Filtration apparatus with 0.45 µm filter

  • Rotary evaporator

Procedure:

  • Harvest the fungal mycelium and the agar from the culture plates.

  • Macerate the mycelium and agar using a stomacher or blender.

  • Add the extraction solvent to the macerated fungal material. A common ratio is 50 mL of solvent for a standard petri dish culture.[7]

  • Allow the extraction to proceed overnight with gentle agitation.

  • Sonicate the mixture for 30 minutes to enhance extraction efficiency.[7]

  • Filter the mixture through a 0.45 µm filter to remove solid debris.[7]

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol details the purification of this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Octadecyl-silica (ODS) for reverse-phase chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18) and a UV detector

Procedure:

Step 1: Silica Gel Column Chromatography (Initial Purification)

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., petroleum ether).

  • Load the dissolved crude extract onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent.

Step 2: Reverse-Phase Chromatography (Further Purification)

  • The partially purified extract can be further fractionated using ODS column chromatography.

  • Elute with a gradient of decreasing polarity, such as a methanol-water mixture, starting with a higher water content.

  • Collect and analyze fractions as described above.

Step 3: High-Performance Liquid Chromatography (Final Purification)

  • Dissolve the enriched this compound fraction in a suitable solvent for HPLC (e.g., methanol or acetonitrile).

  • Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

  • Use a mobile phase gradient, for instance, a mixture of acetonitrile and water, to achieve separation.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is governed by the adr gene cluster. The pathway involves the synthesis of 3,5-dimethylorsellinic acid (DMOA) and its subsequent combination with farnesyl pyrophosphate, followed by a series of enzymatic modifications to yield this compound.

AndrastinA_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA DMOA 3,5-Dimethylorsellinic Acid (DMOA) AcetylCoA->DMOA adrD, adrG, adrK, adrH Epoxyfarnesyl_DMOA Epoxyfarnesyl-DMOA methyl ester DMOA->Epoxyfarnesyl_DMOA adrI FPP Farnesyl Pyrophosphate (FPP) FPP->Epoxyfarnesyl_DMOA adrI AndrastinE Andrastin E Epoxyfarnesyl_DMOA->AndrastinE adrF AndrastinD Andrastin D AndrastinE->AndrastinD adrE AndrastinF Andrastin F AndrastinD->AndrastinF adrJ AndrastinC Andrastin C AndrastinF->AndrastinC adrA AndrastinB Andrastin B AndrastinC->AndrastinB adrA AndrastinA This compound AndrastinB->AndrastinA

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow from fungal culture to the purified compound.

AndrastinA_Workflow Culture Fungal Culture (Penicillium sp. on YES agar) Extraction Solvent Extraction (EtOAc:CH2Cl2:MeOH + HCOOH) Culture->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation (Crude Extract) Filtration->Evaporation ColumnChrom Silica Gel Column Chromatography Evaporation->ColumnChrom Fractionation Fraction Collection & Analysis ColumnChrom->Fractionation HPLC Reverse-Phase HPLC Fractionation->HPLC Purified Purified this compound HPLC->Purified

Caption: Workflow for this compound extraction and purification.

References

Andrastin A: A Promising Agent in Overcoming Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A, a meroterpenoid compound isolated from Penicillium species, has emerged as a significant area of interest in multidrug resistance (MDR) research.[1][2] Cancer cells often develop MDR, a phenomenon where they become resistant to a broad range of structurally and mechanistically unrelated anticancer drugs. This resistance is a major obstacle to successful chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.

This compound exhibits a dual mechanism of action to counteract MDR. Firstly, it acts as a farnesyltransferase inhibitor , targeting a crucial enzyme in the post-translational modification of proteins involved in cell growth and proliferation signaling pathways, such as the Ras protein. Secondly, it directly interacts with P-glycoprotein , inhibiting its drug efflux function and thereby increasing the intracellular accumulation of anticancer drugs in resistant cells.[1][3][4][5] These properties make this compound a valuable tool for studying and potentially overcoming MDR in cancer.

These application notes provide a comprehensive overview of the use of this compound in MDR research, including detailed experimental protocols and data presentation to guide researchers in this field.

Data Presentation

Table 1: Farnesyltransferase Inhibitory Activity of Andrastins
CompoundIC50 (µM)Source
This compound24.9[3]
Andrastin B47.1[3]
Andrastin C13.3[3]
Table 2: Reversal of Vincristine Resistance by this compound in VJ-300 Cells
This compound Concentration (µg/mL)Fold Enhancement of Vincristine CytotoxicitySource
Varies1.5 - 20[1]

(Note: The exact concentration of this compound corresponding to the specific fold enhancement was not detailed in the source material. Further dose-response studies are recommended.)

Signaling Pathways and Mechanisms of Action

This compound's ability to combat multidrug resistance stems from its interference with two key cellular processes: the Ras signaling pathway through farnesyltransferase inhibition and the direct inhibition of the P-glycoprotein drug efflux pump.

Farnesyltransferase Inhibition and the Ras Signaling Pathway

The Ras family of small GTPases plays a critical role in cell proliferation, differentiation, and survival. For Ras proteins to become biologically active, they must undergo post-translational modifications, with farnesylation being a key initial step. This process is catalyzed by the enzyme farnesyltransferase (FTase). By inhibiting FTase, this compound prevents the farnesylation of Ras, leading to its mislocalization and inactivation. This disrupts downstream signaling cascades, such as the Raf-MEK-ERK pathway, which are often hyperactivated in cancer.[4][5]

Ras_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf FTase Farnesyltransferase FTase->Ras_GDP Farnesylation (Activation) Andrastin_A_FTI This compound Andrastin_A_FTI->FTase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Anticancer Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Anticancer Drug (Intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Cytotoxicity Increased Cytotoxicity Drug_in->Cytotoxicity Andrastin_A This compound Andrastin_A->Pgp Inhibits ATP ATP ATP->Pgp MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with Chemotherapeutic Drug +/- this compound Start->Treat Incubate1 Incubate 48-72h Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate 4h Add_MTT->Incubate2 Solubilize Solubilize formazan with DMSO Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

References

Andrastin A: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin A is a meroterpenoid natural product, originally isolated from Penicillium roqueforti, that has garnered significant interest in oncology research.[1] Its primary mechanism of action is the inhibition of protein farnesyltransferase, a critical enzyme in the post-translational modification of Ras proteins.[2] Ras proteins are key signaling molecules that, when mutated, are implicated in approximately 30% of all human cancers, driving tumor cell proliferation, survival, and migration. By inhibiting farnesyltransferase, this compound prevents the proper localization and function of Ras, thereby disrupting downstream signaling pathways such as the MAPK cascade. Furthermore, this compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein, an efflux pump that actively removes chemotherapeutic agents from cancer cells. This dual-action profile makes this compound a compelling candidate for further investigation as a potential anticancer agent.

These application notes provide a summary of the known effects of this compound on cancer cell lines and detailed protocols for key experimental assays.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Reference
P388Murine LeukemiaData not specified[3]

Further research is required to establish a comprehensive profile of this compound's potency across various human cancer cell lines.

Table 2: Reversal of Multidrug Resistance by this compound

This compound has been shown to enhance the efficacy of conventional chemotherapeutics in multidrug-resistant (MDR) cancer cell lines. This effect is attributed to its inhibition of P-glycoprotein.

Cell LineResistance ProfileChemotherapeutic AgentFold Enhancement of CytotoxicityThis compound ConcentrationReference
KB-VJ-300Vincristine-resistantVincristine1.5 - 20Not specified[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis of the Ras-MAPK Pathway

This protocol describes the investigation of this compound's effect on the Ras-MAPK signaling pathway by analyzing the protein levels and phosphorylation status of key components like Ras and ERK.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Ras, p-ERK, total ERK) overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Andrastin_A_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras_inactive Inactive Ras-GDP RTK->Ras_inactive GEFs Ras_active Active Ras-GTP Ras_inactive->Ras_active GTP Ras_active->Ras_inactive GAP Raf Raf Ras_active->Raf Andrastin_A This compound FTase Farnesyltransferase Andrastin_A->FTase Inhibits FTase->Ras_inactive Farnesylation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Mechanism of Action of this compound via Farnesyltransferase Inhibition.

Andrastin_A_MDR_Reversal cluster_cell Multidrug-Resistant Cancer Cell Andrastin_A This compound Pgp P-glycoprotein (MDR1) Andrastin_A->Pgp Inhibits Chemo_out Chemotherapeutic Drug [Extracellular] Pgp->Chemo_out Efflux ATP ATP Chemo_in Chemotherapeutic Drug (e.g., Vincristine) [Intracellular] Chemo_in->Pgp Chemo_out->Chemo_in Influx ADP ADP + Pi

Caption: Reversal of Multidrug Resistance by this compound.

Experimental_Workflow_Andrastin_A cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Line Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Ras-MAPK Pathway) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_quant Protein Expression/ Phosphorylation Analysis western->protein_quant

Caption: General Experimental Workflow for this compound in Cancer Cell Lines.

References

Application Notes and Protocols for Measuring Andrastin A Farnesyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesyltransferase (FTase) is a key enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. The attachment of a farnesyl pyrophosphate (FPP) lipid group, a process known as farnesylation, is crucial for the proper membrane localization and function of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.

Andrastin A, a meroterpenoid produced by various Penicillium species, has been identified as a potent inhibitor of farnesyltransferase.[1] This document provides detailed application notes and a comprehensive protocol for an in vitro assay to measure the inhibition of farnesyltransferase by this compound and other potential inhibitors. The described assay is a non-radioactive, fluorescence-based method, offering a safe and high-throughput-compatible platform for inhibitor screening and characterization.

Principle of the Assay

The farnesyltransferase inhibition assay is based on the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. In this protocol, a dansylated peptide, which contains a C-terminal "CaaX" motif recognized by FTase, is used. The dansyl group is an environmentally sensitive fluorophore. When the hydrophobic farnesyl group is enzymatically attached to the peptide, the local environment of the dansyl group becomes more hydrophobic. This change in hydrophobicity leads to a significant increase in the fluorescence intensity of the dansyl group.[2][3] The rate of this fluorescence increase is directly proportional to the FTase activity. In the presence of an inhibitor like this compound, the rate of farnesylation is reduced, resulting in a lower rate of fluorescence increase. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The inhibitory activity of this compound and its analogs against protein farnesyltransferase has been previously reported. The following table summarizes the IC50 values for Andrastins A, B, and C.

CompoundIC50 (µM)[4]
This compound24.9
Andrastin B47.1
Andrastin C13.3

Experimental Protocols

This section provides a detailed methodology for performing the in vitro farnesyltransferase inhibition assay.

Materials and Reagents
  • Farnesyltransferase (FTase): Recombinant human or rat farnesyltransferase.

  • Dansylated Peptide Substrate: A peptide containing a CaaX box motif with an N-terminal dansyl group (e.g., Dansyl-GCVLS).

  • Farnesyl Pyrophosphate (FPP): Provided as a salt, to be dissolved in an appropriate buffer.

  • This compound: Test inhibitor, to be dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl₂, 5 mM MgCl₂, 1 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][5]

  • DMSO (Dimethyl Sulfoxide): For dissolving this compound and other test compounds.

  • 96-well or 384-well black, flat-bottom microplates: For fluorescence measurements.

  • Fluorescence plate reader: Capable of excitation at ~340 nm and emission at ~520-550 nm.[6][7]

  • Multichannel pipettes.

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. Add DTT or TCEP fresh to the required volume of buffer just before use.

  • Farnesyltransferase (FTase) Solution: Dilute the FTase stock solution to the desired working concentration (e.g., 20-100 nM) in the assay buffer.[8] Keep the enzyme on ice.

  • Dansylated Peptide Solution: Prepare a stock solution of the dansylated peptide in water or a suitable buffer. Dilute to the final working concentration (e.g., 2.4 µM) in the assay buffer.[5]

  • Farnesyl Pyrophosphate (FPP) Solution: Prepare a stock solution of FPP in an appropriate buffer (e.g., aqueous ammonia/ethanol). Dilute to the final working concentration (e.g., 10 µM) in the assay buffer.[5]

  • This compound (Inhibitor) Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in DMSO to generate a range of concentrations for IC50 determination.

Assay Procedure

The following protocol is for a single well in a microplate. Adjust volumes as needed for your specific plate format and experimental design.

  • Prepare the Reaction Mixture: In each well of the microplate, add the following components in the specified order:

    • Assay Buffer

    • This compound solution or DMSO (for control wells)

    • Farnesyltransferase (FTase) solution

    • Dansylated Peptide Solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the reaction is initiated.

  • Initiate the Reaction: Add the Farnesyl Pyrophosphate (FPP) solution to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately after adding FPP, place the microplate in the fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520-550 nm.[6][7]

  • Kinetic Reading: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence increase over time.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V) by calculating the slope of the linear phase of the fluorescence versus time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate of reaction in the absence of the inhibitor (with DMSO only).

  • Calculate IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS Activates Ras_inactive Inactive Ras-GDP (Cytosolic) Ras_active Active Ras-GTP (Membrane-bound) Ras_inactive->Ras_active Farnesylation & Membrane Localization Raf Raf Ras_active->Raf Activates PI3K PI3K Ras_active->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS->Ras_inactive Promotes GDP/GTP exchange FTase Farnesyltransferase (FTase) FTase->Ras_inactive Farnesylates FPP Farnesyl Pyrophosphate (FPP) FPP->Ras_inactive AndrastinA This compound AndrastinA->FTase Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates AKT AKT PI3K->AKT Activates AKT->Proliferation Promotes

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) B Dispense Reagents into Microplate (Buffer, Inhibitor, FTase, Dansyl-Peptide) A->B C Pre-incubation (10-15 min at RT) B->C D Initiate Reaction with FPP C->D E Kinetic Fluorescence Reading (Ex: 340 nm, Em: 520-550 nm) D->E F Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) E->F

Caption: Experimental workflow for the FTase inhibition assay.

Logical Relationship

Logical_Relationship FTase_active Active Farnesyltransferase Farnesylation Farnesylation of Dansyl-Peptide FTase_active->Farnesylation catalyzes FTase_inhibited Inhibited Farnesyltransferase Fluorescence_increase Increased Fluorescence Farnesylation->Fluorescence_increase leads to AndrastinA This compound AndrastinA->FTase_active inhibits Farnesylation_reduced Reduced Farnesylation FTase_inhibited->Farnesylation_reduced results in Fluorescence_stable Stable (Low) Fluorescence Farnesylation_reduced->Fluorescence_stable leads to

Caption: Logical relationship of FTase inhibition and fluorescence signal.

References

Troubleshooting & Optimization

Technical Support Center: Andrastin A Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Andrastin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a meroterpenoid compound with significant biological activities. It is primarily of interest as a potential antitumoral agent due to its ability to inhibit the farnesyltransferase activity of oncogenic Ras proteins.[1] This inhibition can interfere with signaling pathways that control cell division and may help in cancer treatment. Additionally, this compound has been shown to promote the intracellular accumulation of anticancer compounds in tumor cells, suggesting a role in overcoming multidrug resistance.[2]

Q2: Which microorganisms are known to produce this compound?

A2: this compound is produced by several species of fungi belonging to the genus Penicillium. Commonly cited producers include Penicillium roqueforti, the fungus used in the production of blue cheese, as well as Penicillium chrysogenum, Penicillium crustosum, and Penicillium albocoremium.[1][2]

Q3: What are the general steps for isolating this compound?

A3: The general workflow for this compound isolation involves:

  • Fungal Fermentation: Culturing a producing Penicillium strain on a suitable medium, such as Yeast Extract Sucrose (YES) agar.[1][3]

  • Extraction: Extracting the fungal mycelium and/or the fermentation medium with organic solvents.

  • Purification: Using chromatographic techniques to separate this compound from other metabolites.

  • Analysis and Quantification: Employing analytical methods like HPLC to identify and quantify the purified compound.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: I am obtaining a very low yield of this compound from my Penicillium culture. What are the possible reasons and how can I improve it?

A: Low yields of this compound can be attributed to several factors related to the fungal strain, culture conditions, and extraction efficiency.

  • Fungal Strain and Genetics: The production of this compound is linked to a specific biosynthetic gene cluster (the adr cluster).[1][4] The expression levels of these genes directly impact the yield. Silencing of genes within this cluster has been shown to drastically reduce this compound production.[1][5] Ensure you are using a known this compound-producing strain. Genetic regulation, for instance by factors like LaeA, also plays a crucial role; disruption of such regulators can significantly decrease production.[6]

  • Culture Conditions:

    • Medium: The composition of the culture medium is critical. Penicillium roqueforti has been successfully cultivated on Yeast Extract Sucrose (YES) agar for this compound production.[1]

    • Incubation Time and Temperature: A typical cultivation period is 7 days at 28°C.[1] Optimizing these parameters for your specific strain may enhance the yield.

  • Extraction Procedure:

    • Solvent System: An efficient extraction solvent is crucial. A mixture of ethyl acetate, dichloromethane, and methanol (3:2:1) with 1% formic acid has been used effectively.[1]

    • Extraction Method: Overnight extraction followed by sonication for 30 minutes can improve the recovery of the compound from the fungal matrix.[1]

Issue 2: Co-eluting Impurities During Purification

Q: I am having difficulty separating this compound from other closely related compounds during chromatography. What strategies can I employ?

A: The presence of structurally similar andrastins (B, C, and D) and other meroterpenoids can complicate purification.[7]

  • Multi-step Chromatography: A single chromatographic step is often insufficient. A combination of techniques based on different separation principles is recommended. A common approach is to use normal-phase chromatography followed by a reverse-phase separation.[7]

  • Column Chromatography: For initial fractionation, silica gel column chromatography with a gradient elution system (e.g., petroleum ether/acetone or petroleum ether/ethyl acetate) can be effective in separating compounds based on polarity.[8]

  • High-Performance Liquid Chromatography (HPLC): For final purification, HPLC offers higher resolution. A reverse-phase C18 column is typically used. The mobile phase composition and gradient profile should be optimized to achieve baseline separation of this compound from its analogs.

Issue 3: Difficulty in Confirming the Identity and Purity of the Isolated Compound

Q: How can I be certain that the compound I have isolated is indeed this compound and determine its purity?

A: A combination of analytical techniques is necessary for unambiguous identification and purity assessment.

  • HPLC Analysis:

    • Retention Time: Compare the retention time of your isolated compound with that of a pure this compound standard under identical HPLC conditions.[1]

    • Spiking: To confirm the peak identity, a small amount of the pure standard can be added to your sample. An increase in the height of the target peak without the appearance of a shoulder or a new peak confirms the identity.[1]

    • UV-Vis Spectrum: The identity of the peak can be further confirmed by comparing its UV-Vis absorption spectrum with that of the standard.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which can be used to confirm the elemental composition of this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and to ensure no major impurities are present, 1D and 2D NMR analysis is the gold standard.[8][9]

  • Quantitative Purity Assessment: The purity of the final product can be determined by HPLC, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.[10]

Quantitative Data Summary

The following table summarizes the reported quantities of this compound in European blue cheeses.

ParameterValueReference
This compound Concentration0.1 - 3.7 µg/g of cheese[7]
Median Concentration2.4 µg/g of cheese[7]
Relative Abundance of AnalogsAndrastin B: ~5-fold lower than A[7]
Andrastin C: ~3-fold lower than A[7]
Andrastin D: ~5-20-fold lower than A[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium roqueforti

This protocol is based on the method described by Del-Cid et al. (2016) as cited in Rojas-Aedo et al. (2017).[1]

  • Fungal Culture: Grow the Penicillium roqueforti strain on YES agar plates for 7 days at 28°C.

  • Sample Preparation: The mycelium or the triturated agar can be used for extraction.

  • Solvent Extraction:

    • Submerge the sample in a 50 mL solution of ethyl acetate: dichloromethane: methanol (3:2:1) containing 1% formic acid.

    • Allow the extraction to proceed overnight.

  • Sonication and Filtration:

    • Sonicate the mixture for 30 minutes.

    • Filter the mixture to separate the extract from the solid fungal material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This is a general protocol for the initial purification of the crude extract.

  • Stationary Phase: Pack a glass column with silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate).[8]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing this compound and evaporate the solvent.

Visualizations

Andrastin_A_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Penicillium Culture (YES Agar, 7 days, 28°C) Solvent_Extraction Solvent Extraction (EtOAc:DCM:MeOH + Formic Acid) Culture->Solvent_Extraction Sonication Sonication Solvent_Extraction->Sonication Filtration Filtration Sonication->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Column_Chromatography Silica Gel Column Chromatography Evaporation->Column_Chromatography HPLC Reverse-Phase HPLC Column_Chromatography->HPLC Pure_Andrastin_A Pure this compound HPLC->Pure_Andrastin_A

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Strain Suboptimal Fungal Strain/ Genetics Problem->Strain Culture Non-optimal Culture Conditions Problem->Culture Extraction Inefficient Extraction Problem->Extraction Strain_Sol Use known producing strain/ Genetic optimization Strain->Strain_Sol Culture_Sol Optimize medium, temperature, and incubation time Culture->Culture_Sol Extraction_Sol Use appropriate solvent system/ Enhance with sonication Extraction->Extraction_Sol

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Andrastin A In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Andrastin A in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a meroterpenoid natural product isolated from various species of Penicillium fungi. It is a known inhibitor of farnesyltransferase (FTase). By inhibiting this enzyme, this compound disrupts the post-translational modification of key signaling proteins, most notably Ras, which is crucial for its localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic compound and is generally insoluble in aqueous solutions. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2]

Q3: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C.[1]

Q4: Can I use this compound directly in my cell culture medium?

No, due to its hydrophobicity, this compound will not dissolve in aqueous cell culture media. It is essential to first prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. This stock solution can then be diluted to the final desired concentration in the cell culture medium.

Troubleshooting Guide: Overcoming Solubility Issues

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out of solution.- Ensure the final concentration of the organic solvent in your cell culture medium is low, typically ≤0.5% (v/v). - Prepare an intermediate dilution of the stock solution in cell culture medium before adding it to the final culture volume. - Gently vortex the diluted solution while adding it to the medium to promote dispersion.
I observe crystals or a film in my stock solution vial. The compound may have precipitated out of the solvent due to temperature fluctuations or solvent evaporation.- Warm the stock solution to room temperature or briefly in a 37°C water bath. - Vortex the solution vigorously to redissolve the compound. - If precipitation persists, consider preparing a fresh stock solution.
Inconsistent or no biological effect observed in my assay. Poor solubility of this compound at the final concentration is leading to a lower effective concentration.- Confirm the final concentration of this compound is below its solubility limit in the final assay conditions. - Consider using a solubilizing agent, such as a low percentage of serum or a carrier protein like bovine serum albumin (BSA) in your assay medium, if compatible with your experimental design.
Cell toxicity or off-target effects are observed. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress.- Perform a vehicle control experiment with the same final concentration of the organic solvent to assess its effect on your cells. - Reduce the final solvent concentration to the lowest possible level that maintains this compound solubility.

Quantitative Data: Solubility of this compound

Solvent Reported Solubility Notes
Dimethyl Sulfoxide (DMSO)Soluble[1][2], ~1 mg/mL[3]Recommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)Soluble[1][2]An alternative to DMSO for stock solution preparation.
EthanolSoluble[1][2], ~1 mg/mL[3]Can be used for stock solutions, but may be more volatile than DMSO.
MethanolSoluble[1][2], ~1 mg/mL[3]Another option for stock solution preparation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 486.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.866 mg of this compound.

  • Weigh this compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration: For example, to achieve a final concentration of 10 µM in a 10 mL cell culture volume.

  • Calculate the volume of stock solution needed:

    • V1 (Volume of stock) = (C2 (Final concentration) * V2 (Final volume)) / C1 (Stock concentration)

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Prepare an intermediate dilution (optional but recommended): To ensure better mixing and avoid localized high concentrations of DMSO, first dilute the 10 µL of stock solution into 1 mL of pre-warmed cell culture medium.

  • Add to final culture volume: Add the 1 mL of the intermediate dilution to the remaining 9 mL of cell culture medium.

  • Mix gently: Gently swirl the culture flask or plate to ensure even distribution of this compound.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate culture dish.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Assays cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Add to Final Culture Volume intermediate_dilution->final_dilution treat_cells Treat Cells with This compound final_dilution->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Biological Endpoint incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

signaling_pathway This compound Inhibition of the Ras Signaling Pathway AndrastinA This compound FTase Farnesyl- transferase (FTase) AndrastinA->FTase Inhibits Ras_processed Farnesylated Ras (Inactive in cytoplasm) Ras_unprocessed Unprocessed Ras Ras_unprocessed->Ras_processed Farnesylation Farnesyl_PP Farnesyl Pryophosphate Farnesyl_PP->Ras_processed Membrane_localization Membrane Localization and further processing Ras_processed->Membrane_localization Ras_active Active Ras (Membrane-bound) Membrane_localization->Ras_active Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of this compound via farnesyltransferase inhibition.

References

Technical Support Center: Andrastin A Treatment Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Andrastin A in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a meroterpenoid compound that functions as a protein farnesyltransferase inhibitor.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. By inhibiting this enzyme, this compound prevents the farnesylation of Ras proteins, which is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2]

Q2: What is the recommended solvent for preparing an this compound stock solution?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is a typical concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, a starting point for cytotoxicity assessment in Caco-2 cells is a concentration greater than 50 μg/ml.[1] It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line.

Q4: How should I dilute the DMSO stock solution for my cell culture experiments?

To minimize DMSO-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is best practice to perform serial dilutions of your high-concentration stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in culture medium - The aqueous solubility of this compound is low. - The final DMSO concentration is too low to maintain solubility. - The stock solution was not properly warmed or mixed before dilution.- Ensure the final DMSO concentration in the culture medium is sufficient to keep this compound in solution, while remaining non-toxic to the cells (typically <0.5%). - Warm the stock solution to room temperature and vortex briefly before diluting into pre-warmed culture medium. - Prepare intermediate dilutions in a smaller volume of medium before adding to the final culture volume.
No observable effect on cell viability or signaling - The concentration of this compound is too low. - The incubation time is too short. - The cell line is resistant to farnesyltransferase inhibition. - The compound has degraded.- Perform a dose-response experiment with a wider range of concentrations. - Increase the incubation time. - Verify the Ras mutation status of your cell line; cells without Ras pathway activation may be less sensitive. - Use a fresh aliquot of this compound stock solution.
High levels of cell death in the vehicle control group - The final DMSO concentration is too high and is causing cytotoxicity.- Perform a DMSO toxicity test on your cell line to determine the maximum tolerable concentration. - Ensure the final DMSO concentration in all experimental wells, including the vehicle control, does not exceed this limit.
Inconsistent results between experiments - Variability in cell seeding density. - Inconsistent incubation times. - Pipetting errors during serial dilutions. - Cell line passage number is too high, leading to phenotypic drift.- Ensure consistent cell seeding density across all plates and experiments. - Standardize all incubation times. - Use calibrated pipettes and be meticulous with dilution preparations. - Use cells within a consistent and low passage number range.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValueReference
CAS Number 174232-42-9[1]
Molecular Weight 486.6 g/mol [1]
Solubility DMSO[1]

Table 2: In Vitro Activity of this compound

Cell LineAssayIC50Reference
Caco-2Survival>50 µg/ml[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT
  • Materials: 96-well cell culture plates, cancer cell line of interest, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Visualizations

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS GrowthFactor Growth Factor GrowthFactor->RTK Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras_GDP Farnesylation Andrastin_A This compound Andrastin_A->Farnesyltransferase MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: this compound inhibits the Ras signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound cytotoxicity.

References

Andrastin A Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Andrastin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a well-documented inhibitor of protein farnesyltransferase (FTase)[1]. This enzyme catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue within a C-terminal "CaaX box" motif of substrate proteins. This post-translational modification is crucial for the proper localization and function of numerous proteins involved in cellular signaling, including members of the Ras superfamily of small GTPases[2][3].

Q2: What are the known or potential off-target effects of this compound?

While this compound is primarily known as a farnesyltransferase inhibitor, researchers should be aware of potential off-target activities that could influence experimental outcomes:

  • Interaction with P-glycoprotein (MDR1): this compound has been shown to interact with P-glycoprotein, a membrane transporter responsible for the efflux of various xenobiotics from cells. This interaction can inhibit the efflux of other compounds, potentially reversing multidrug resistance in cancer cells[4]. This is a critical consideration in studies involving co-treatment with other drugs that are P-glycoprotein substrates.

  • Effects on Geranylgeranyltransferase (GGTase): Some farnesyltransferase inhibitors can also affect the closely related enzyme geranylgeranyltransferase I (GGTase-I), which modifies proteins with a C-terminal CaaX box where 'X' is typically a leucine or isoleucine. This is particularly relevant for proteins like K-Ras and N-Ras, which can be alternatively prenylated by GGTase-I when FTase is inhibited[3].

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for ensuring that the observed biological phenomena are directly attributable to the inhibition of farnesyltransferase. The following strategies are recommended:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits farnesyltransferase in your specific cell line or experimental system. This can be achieved by performing a dose-response curve and using a concentration at or near the IC50 for the on-target effect.

  • Perform Control Experiments: A comprehensive set of control experiments is essential to validate your findings. (See Q4 for details).

  • Conduct Rescue Experiments: Rescue experiments are a powerful tool to demonstrate target specificity. (See Q5 and the detailed protocol below).

Q4: What are the essential control experiments to include when using this compound?

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Inactive Enantiomer/Analog Control (if available): If a structurally similar but biologically inactive analog of this compound is available, it can serve as an excellent negative control.

  • Positive Control for FTase Inhibition: Use a well-characterized FTase inhibitor as a positive control to benchmark the effects of this compound.

  • Cell Viability Assay: Conduct a cytotoxicity assay to ensure that the concentrations of this compound used are not causing general cellular toxicity, which could confound the interpretation of results.

  • Target Engagement Control: Confirm that this compound is engaging with its target in your experimental system. This can be done by assessing the processing of a known FTase substrate. (See the protocol for Western Blotting for HDJ-2 Processing).

Q5: How can I experimentally confirm that the observed phenotype is a direct result of farnesyltransferase inhibition?

A rescue experiment is the gold standard for attributing a phenotype to the inhibition of a specific enzyme. The logic is to bypass the enzymatic inhibition by providing a downstream product or a modified version of the target protein that does not require the enzyme's activity.

For farnesyltransferase inhibition, a common strategy is to overexpress a form of a key substrate protein (like Ras) that is engineered to be permanently localized to the cell membrane, thereby circumventing the need for farnesylation.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and its analogs against farnesyltransferase.

CompoundTarget EnzymeIC50 (µM)Source
This compound Protein Farnesyltransferase24.9[1]
Andrastin B Protein Farnesyltransferase47.1[1]
Andrastin C Protein Farnesyltransferase13.3[1]

Note: IC50 values can vary between different assay conditions and cell lines.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High Variability in Results - Inconsistent cell seeding density.- this compound instability in media.- Pipetting errors.- Ensure uniform cell seeding.- Prepare fresh this compound dilutions for each experiment.- Use calibrated pipettes and consistent technique.
Unexpected Cellular Toxicity - Concentration of this compound is too high.- Off-target effects.- Synergistic toxicity with media components.- Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range.- Lower the concentration of this compound.- Test for off-target effects using control experiments.
No Observable Phenotype - this compound is inactive.- The biological pathway is not dependent on farnesylation in your system.- Insufficient target engagement.- Verify the activity of your this compound stock with a positive control.- Confirm FTase expression and activity in your cell line.- Perform a target engagement assay (e.g., Western blot for HDJ-2 processing) to confirm FTase inhibition at the concentration used.
Results Contradict Published Data - Differences in cell line passage number or source.- Variations in experimental protocols (e.g., incubation time, media composition).- Off-target effects specific to your cell line.- Standardize cell culture conditions and use low-passage cells.- Carefully compare your protocol with the published methods.- Perform rescue experiments and use structurally unrelated inhibitors to confirm on-target effects.

Experimental Protocols

Protocol 1: Western Blotting for HDJ-2 Processing to Confirm Target Engagement

Objective: To determine if this compound is inhibiting farnesyltransferase within cells by observing the electrophoretic mobility shift of the known FTase substrate, HDJ-2. Unprocessed (non-farnesylated) HDJ-2 migrates more slowly on an SDS-PAGE gel than its mature, farnesylated counterpart.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control FTase inhibitor (e.g., Tipifarnib)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HDJ-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-range of this compound, a vehicle control, and a positive control inhibitor for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Western Blotting: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody against HDJ-2 overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the protein bands using a chemiluminescent substrate.

Expected Outcome: In vehicle-treated cells, a single band corresponding to the faster-migrating, farnesylated HDJ-2 should be predominant. In cells treated with effective concentrations of this compound or the positive control, a second, slower-migrating band corresponding to unprocessed HDJ-2 will appear and increase in intensity with higher concentrations of the inhibitor.

Protocol 2: Cellular Farnesylation Rescue Experiment

Objective: To demonstrate that the phenotype observed with this compound treatment is due to the inhibition of farnesylation of a specific substrate (e.g., Ras) by "rescuing" the phenotype with a farnesylation-independent version of that substrate.

Materials:

  • Cell line of interest

  • This compound

  • Expression vector for a constitutively active, membrane-localized Ras mutant (e.g., myristoylated-Ras)

  • Control (empty) expression vector

  • Transfection reagent

  • Assay reagents to measure the phenotype of interest (e.g., cell proliferation assay, migration assay)

Procedure:

  • Transfection: Transfect the cells with either the membrane-localized Ras construct or the empty vector control. Allow 24-48 hours for protein expression.

  • Treatment: Treat the transfected cells with this compound at a concentration known to produce the phenotype of interest.

  • Phenotypic Assay: After the appropriate treatment duration, perform the assay to measure the phenotype.

  • Analysis: Compare the effect of this compound on the phenotype in cells transfected with the empty vector versus cells transfected with the membrane-localized Ras construct.

Expected Outcome: If the phenotype is on-target, this compound should induce the phenotype in cells with the empty vector. However, in cells expressing the farnesylation-independent Ras, the phenotype should be significantly attenuated or "rescued," as the key downstream signaling is restored despite the presence of the FTase inhibitor.

Visualizations

Ras_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Ras_inactive Inactive Ras (GDP-bound) Ras_active Active Ras (GTP-bound) Ras_inactive->Ras_active Raf Raf Ras_active->Raf SOS->Ras_inactive Activates Growth_Factor Growth Factor Growth_Factor->RTK FTase Farnesyltransferase (FTase) Farnesylated_Ras Farnesylated Ras (Cytosolic) FTase->Farnesylated_Ras Farnesylates Andrastin_A This compound Andrastin_A->FTase Inhibits Pre_Ras Pre-Ras (Cytosolic) Pre_Ras->FTase Farnesylated_Ras->Ras_inactive Localizes to membrane MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Control Arm cluster_1 Rescue Arm Seed_Cells_1 Seed Cells Transfect_EV Transfect with Empty Vector (EV) Seed_Cells_1->Transfect_EV Treat_Vehicle_1 Treat with Vehicle Treat_AndrastinA_1 Treat with This compound Transfect_EV->Treat_AndrastinA_1 Assay_Phenotype_1 Assay Phenotype (e.g., Proliferation) Treat_AndrastinA_1->Assay_Phenotype_1 Result_1 Phenotype Observed Assay_Phenotype_1->Result_1 Seed_Cells_2 Seed Cells Transfect_Rescue Transfect with Rescue Construct (e.g., myr-Ras) Seed_Cells_2->Transfect_Rescue Treat_AndrastinA_2 Treat with This compound Transfect_Rescue->Treat_AndrastinA_2 Assay_Phenotype_2 Assay Phenotype (e.g., Proliferation) Treat_AndrastinA_2->Assay_Phenotype_2 Result_2 Phenotype Rescued Assay_Phenotype_2->Result_2

Caption: Workflow for a cellular rescue experiment.

On_Target_Confirmation Start Observe Phenotype with this compound Question Is the effect on-target? Start->Question Confirm_Target Confirm Target Engagement (e.g., HDJ-2 Shift Assay) Question->Confirm_Target Step 1 Use_Unrelated Use Structurally Unrelated FTase Inhibitor Confirm_Target->Use_Unrelated Step 2 Perform_Rescue Perform Rescue Experiment Use_Unrelated->Perform_Rescue Step 3 Conclusion_Off Potential Off-Target Effect Investigate Further Use_Unrelated->Conclusion_Off If inconsistent Conclusion_On High Confidence On-Target Effect Perform_Rescue->Conclusion_On If all consistent Perform_Rescue->Conclusion_Off If phenotype not rescued

Caption: Logical workflow for confirming on-target effects of this compound.

References

dealing with co-eluting compounds during Andrastin A purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to co-eluting compounds during the purification of Andrastin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a meroterpenoid compound produced by several species of Penicillium fungi, such as Penicillium roqueforti and Penicillium chrysogenum.[1] It has garnered significant interest in the scientific community due to its biological activities, particularly as a potent inhibitor of farnesyltransferase.[2][3] This enzyme is involved in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. By inhibiting farnesyltransferase, this compound can disrupt oncogenic Ras signaling pathways, making it a promising candidate for anticancer drug development.[1] Additionally, this compound has been shown to enhance the accumulation of anticancer drugs in multidrug-resistant cells.[3]

Q2: What are the common impurities that co-elute with this compound?

During the purification of this compound from fungal cultures, several structurally related compounds and other secondary metabolites can co-elute, complicating the isolation of the pure compound. Common co-eluting impurities may include:

  • Other Andrastin derivatives (B, C, and D): These compounds share a similar core structure to this compound and therefore have closely related chromatographic properties.

  • Barceloneic acids and their derivatives: These are other meroterpenoids that are sometimes co-produced by the same fungal strains.[2]

  • Roquefortine C and related alkaloids: Penicillium roqueforti is a known producer of various alkaloids which may be extracted along with this compound.[2]

  • Other fungal metabolites: Depending on the fungal species and culture conditions, a complex mixture of other secondary metabolites can be present in the crude extract.[2]

Q3: How can I confirm the identity of my this compound peak in an HPLC chromatogram?

Several methods can be used to confirm the identity of the this compound peak:

  • Spiking: A common and effective method is to "spike" a sample with a known standard of pure this compound.[1] If the peak increases in size without the appearance of a new peak, it provides strong evidence that the peak corresponds to this compound.[1]

  • High-Resolution Mass Spectrometry (HRMS): Coupling the HPLC system to a mass spectrometer allows for the determination of the exact mass of the compound in the peak. The molecular formula of this compound is C₂₈H₃₈O₇.[3][4]

  • UV-Vis Spectroscopy: Using a photodiode array (PDA) detector with your HPLC system will allow you to obtain the UV-Vis spectrum of the peak. This compound has a characteristic UV spectrum that can be compared to a known standard or literature data.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the compound corresponding to the peak of interest can be isolated and analyzed by NMR.

Troubleshooting Guides

Problem 1: My this compound peak shows poor resolution from an adjacent peak.

Possible Causes and Solutions:

  • Suboptimal HPLC Method: The current HPLC method may not be suitable for separating this compound from the co-eluting compound.

    • Solution: Modify the HPLC method parameters. This could involve adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa), or altering the mobile phase pH.

  • Column Choice: The stationary phase of the HPLC column may not be providing sufficient selectivity for the separation.

    • Solution: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for higher efficiency.

Experimental Protocol: HPLC Method Optimization
  • Initial Assessment: Run your standard this compound and your sample extract under your current HPLC conditions to confirm the co-elution issue.

  • Gradient Modification:

    • If the peaks are very close together, try a shallower gradient. For example, if your gradient is 15-100% acetonitrile over 20 minutes, try 15-60% over the same time period to increase the separation between early eluting compounds.

    • Conversely, for late-eluting impurities, a steeper gradient might be beneficial after the elution of this compound.

  • Solvent Change:

    • Prepare a new mobile phase with methanol as the organic solvent instead of acetonitrile, or a mixture of the two. The different solvent selectivity can alter the elution order and improve resolution.

  • Temperature Adjustment:

    • Increasing the column temperature can decrease viscosity and improve efficiency, but it can also affect selectivity. Try adjusting the column temperature in 5°C increments (e.g., from 30°C to 40°C).

  • pH Modification:

    • If the co-eluting compound is ionizable, adjusting the pH of the mobile phase can significantly change its retention time relative to this compound. Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) to assess the impact on separation.

Problem 2: I suspect a hidden impurity is co-eluting with my this compound peak, affecting its purity and quantification.

Possible Causes and Solutions:

  • Identical Retention Times: A structurally similar compound may have an identical retention time under the current chromatographic conditions.

    • Solution 1: Peak Purity Analysis with a PDA Detector: A photodiode array (PDA) detector can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of a co-eluting impurity.

    • Solution 2: LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for detecting co-eluting compounds.[5] Even if two compounds have the same retention time, they will likely have different mass-to-charge ratios (m/z), allowing for their individual detection.[5]

Data Presentation: Comparison of HPLC Conditions for this compound Purification
Parameter Method A Method B Method C
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.02% Trifluoroacetic Acid[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanolAcetonitrile + 0.02% Trifluoroacetic Acid[1]
Gradient 20-80% B in 30 min40-90% B in 25 min15-68% B in 25 min[1]
Flow Rate 1.0 mL/min1.2 mL/min1.2 mL/min[1]
Temperature 30°C35°C35°C[1]
This compound RT ~25 min~18 min~24.7 min[1]
Resolution ModerateImproved for polar impuritiesGood
Experimental Protocols
Extraction of this compound from Penicillium Culture

This protocol is based on a method described for Penicillium roqueforti.[1]

  • Culture Growth: Grow the fungal strain on a suitable solid medium (e.g., YES agar) for 7 days at 28°C.[1]

  • Extraction:

    • Harvest the mycelium and the agar.

    • Extract the sample overnight with a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1) containing 1% formic acid.[1]

  • Sonication and Filtration:

    • Sonicate the mixture for 30 minutes.[1]

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[1]

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Sample Preparation for HPLC: Re-dissolve the crude extract in a suitable solvent (e.g., methanol or the initial mobile phase) for HPLC analysis.

Visualizations

Troubleshooting Workflow for Co-elution

coelution_troubleshooting start Problem: Peak Co-elution (Poor Resolution or Hidden Impurity) check_method Is the HPLC method optimized? start->check_method optimize_method Optimize HPLC Method: - Adjust gradient - Change solvent - Modify temperature/pH check_method->optimize_method No check_column Is the column chemistry appropriate? check_method->check_column Yes check_purity Is the peak pure? optimize_method->check_purity change_column Select a column with different selectivity (e.g., Phenyl-Hexyl) check_column->change_column No check_column->check_purity Yes change_column->check_purity pda_analysis Perform Peak Purity Analysis (PDA Detector) check_purity->pda_analysis No end_resolved Resolution Achieved check_purity->end_resolved Yes lcms_analysis Perform LC-MS Analysis pda_analysis->lcms_analysis Inconclusive end_identified Impurity Identified pda_analysis->end_identified Impurity Detected lcms_analysis->end_identified

Caption: A logical workflow for troubleshooting co-elution issues.

General Workflow for this compound Purification and Analysis

andrastin_a_workflow culture Fungal Culture (e.g., Penicillium roqueforti) extraction Solvent Extraction culture->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fractions Collect Fractions prep_hplc->fractions analytical_hplc Analytical HPLC (Purity Check) fractions->analytical_hplc analytical_hplc->prep_hplc <95% Purity (Re-purify) pure_andrastin_a Pure this compound analytical_hplc->pure_andrastin_a >95% Purity characterization Structural Characterization (MS, NMR) pure_andrastin_a->characterization

Caption: General experimental workflow for this compound purification.

References

improving the efficiency of the Andrastin A biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of the Andrastin A biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of the this compound biosynthetic gene cluster?

The this compound biosynthetic gene cluster, designated as the adr cluster, is responsible for the production of this compound. In Penicillium roqueforti, this cluster spans approximately 29.4 kbp and contains ten essential genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[1][2][3][4] An additional gene, adrB, has been identified in the adr cluster of Penicillium chrysogenum, but it exists as a pseudogene in P. roqueforti.[1][2][3]

Q2: What are the key enzymatic steps in the this compound biosynthetic pathway?

The biosynthesis of this compound is a complex process involving several key enzymatic reactions. The pathway is proposed to start with the formation of 3,5-dimethylorsellinic acid (DMOA) by a polyketide synthase encoded by adrD.[5] Subsequently, a series of reactions including prenylation (adrG), methylation (adrK), and epoxidation (adrH) lead to the formation of an epoxyfarnesyl-DMOA methyl ester intermediate.[5] The final steps involve cyclization and a cascade of oxidation reactions catalyzed by enzymes encoded by genes such as adrI (terpene cyclase), adrF (short-chain dehydrogenase/reductase), adrE (ketoreductase), adrJ (acetyltransferase), and adrA (cytochrome P450 monooxygenase) to yield this compound.[1][5][6]

Q3: What is the role of the adrC gene product in this compound production?

The adrC gene encodes a major facilitator superfamily (MFS) transporter.[1][2][6] Experimental evidence from gene silencing studies has shown that adrC is crucial for the production of this compound.[1][6] However, it does not appear to be involved in the secretion of this compound into the extracellular medium.[2][6] It is hypothesized that the AdrC transporter may be involved in the intracellular transport of biosynthetic intermediates, and its absence could lead to the accumulation of these intermediates, thereby inhibiting the pathway.[1][6]

Troubleshooting Guide

Issue 1: Low or no production of this compound in a heterologous expression system.

  • Possible Cause 1: Inefficient expression of one or more biosynthetic genes.

    • Troubleshooting Step: Verify the transcription of all heterologous genes using RT-qPCR. Low transcript levels may indicate issues with promoter strength, codon optimization, or plasmid stability. Consider using stronger, inducible promoters suitable for the expression host.

  • Possible Cause 2: Metabolic bottleneck in the biosynthetic pathway.

    • Troubleshooting Step: Identify potential bottlenecks by analyzing the accumulation of intermediates using LC-MS/MS. Overexpressing the gene downstream of the accumulated intermediate or downregulating competing pathways can help alleviate the bottleneck.[7][8]

  • Possible Cause 3: Lack of essential precursors.

    • Troubleshooting Step: The biosynthesis of this compound requires primary metabolites such as acetyl-CoA, malonyl-CoA, and S-adenosylmethionine.[6] Ensure the culture medium and conditions are optimized to provide a sufficient supply of these precursors. Consider metabolic engineering strategies to enhance precursor availability.[9]

Issue 2: Inconsistent this compound yield between experimental batches.

  • Possible Cause 1: Variability in culture conditions.

    • Troubleshooting Step: Standardize all culture parameters, including medium composition, pH, temperature, aeration, and incubation time. Minor variations in these parameters can significantly impact secondary metabolite production.

  • Possible Cause 2: Genetic instability of the expression host.

    • Troubleshooting Step: Regularly verify the genetic integrity of your production strain. Plasmid loss or genomic rearrangements can lead to decreased productivity over time. Implement a robust cell banking system to ensure consistency.

Quantitative Data Summary

Table 1: Effect of Gene Silencing on this compound Production in P. roqueforti

Gene SilencedFunction of Encoded ProteinThis compound Production (% of Wild-Type)Reference
adrACytochrome P450 monooxygenase14.0 - 57.7%[6]
adrCMFS transporter15.2 - 18.7%[6]
adrDPolyketide synthase8.6 - 56.7%[6]
adrEKetoreductase14.0 - 57.7%[6]
adrFShort-chain dehydrogenase/reductase14.0 - 57.7%[6]
adrGPrenyltransferase8.6 - 56.7%[6]
adrHFAD-dependent monooxygenase8.6 - 56.7%[6]
adrITerpene cyclase14.0 - 57.7%[6]
adrJAcetyltransferase14.0 - 57.7%[6]
adrKMethyltransferase8.6 - 56.7%[6]

Note: The range in production levels reflects the analysis of different transformants for each silenced gene.[6][10]

Experimental Protocols

1. Protocol for Quantification of this compound by HPLC

  • Sample Preparation:

    • Grow the fungal strain on YES agar for 7 days at 28°C.[6]

    • Extract the mycelium or triturated agar overnight with a 3:2:1 mixture of ethyl acetate:dichloromethane:methanol containing 1% formic acid.[6]

    • Sonicate the mixture for 30 minutes and filter through a 0.45 µm syringe filter.[6]

    • Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.[11][12]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[13][14][15]

    • Flow Rate: Typically around 1.0 ml/min.[11][12]

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220-230 nm).[13][15]

    • Quantification: Generate a standard curve using purified this compound to quantify the concentration in the samples.

2. Protocol for Gene Expression Analysis by RT-qPCR

  • RNA Extraction and cDNA Synthesis:

    • Harvest fungal mycelium and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[6]

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.[6]

    • Use a housekeeping gene (e.g., β-tubulin) as an internal control for normalization.[6]

    • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[6]

Visualizations

Andrastin_A_Biosynthetic_Pathway Precursors Acetyl-CoA + Malonyl-CoA DMOA 3,5-Dimethylorsellinic acid (DMOA) Precursors->DMOA adrD Farnesyl_DMOA Farnesyl-DMOA DMOA->Farnesyl_DMOA adrG Methyl_Farnesyl_DMOA Methyl-Farnesyl-DMOA Farnesyl_DMOA->Methyl_Farnesyl_DMOA adrK Epoxyfarnesyl_DMOA_ester Epoxyfarnesyl-DMOA methyl ester Methyl_Farnesyl_DMOA->Epoxyfarnesyl_DMOA_ester adrH Intermediate_1 Cyclized Intermediate Epoxyfarnesyl_DMOA_ester->Intermediate_1 adrI Andrastin_F Andrastin F Intermediate_1->Andrastin_F adrF/adrE Andrastin_C Andrastin C Andrastin_F->Andrastin_C adrJ Andrastin_B Andrastin B Andrastin_C->Andrastin_B adrA Andrastin_A This compound Andrastin_B->Andrastin_A adrA adrD adrD (PKS) adrG adrG (Prenyltransferase) adrK adrK (Methyltransferase) adrH adrH (Monooxygenase) adrI adrI (Terpene cyclase) adrF_adrE adrF/adrE (Reductases) adrJ adrJ (Acetyltransferase) adrA_1 adrA (P450) adrA_2 adrA (P450) Experimental_Workflow Start Start: Strain Cultivation Extraction Metabolite Extraction (Ethyl Acetate:DCM:Methanol) Start->Extraction RNA_Extraction RNA Extraction Start->RNA_Extraction HPLC HPLC Analysis (Quantification) Extraction->HPLC Data_Analysis Data Analysis and Correlation HPLC->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR (Gene Expression Analysis) cDNA_Synthesis->RT_qPCR RT_qPCR->Data_Analysis

References

Validation & Comparative

Unveiling the P-glycoprotein Inhibitory Potential of Andrastin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against multidrug resistance (MDR) in cancer therapy, the exploration of novel P-glycoprotein (P-gp) inhibitors is of paramount importance. This guide provides a comprehensive validation of Andrastin A's effect on P-glycoprotein, a key transporter protein responsible for drug efflux from cancer cells. Through a detailed comparison with other known P-gp inhibitors, supported by experimental data and protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

P-glycoprotein, an ATP-binding cassette (ABC) transporter, actively pumps a wide range of chemotherapeutic agents out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound, a metabolite produced by Penicillium sp., has emerged as a promising agent to counteract this resistance mechanism.

Mechanism of Action: P-glycoprotein and its Inhibition

P-gp is an ATP-dependent efflux pump. Its mechanism involves the binding of ATP to nucleotide-binding domains (NBDs), which fuels conformational changes that result in the translocation of substrates out of the cell. P-gp inhibitors can act through various mechanisms, including competitive binding to the drug-binding site or allosteric modulation of the transporter's activity.

cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (Intracellular) Drug_in->Pgp Binding AndrastinA This compound AndrastinA->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis

Figure 1: Mechanism of P-gp mediated drug efflux and inhibition by this compound.

Comparative Analysis of P-glycoprotein Inhibitors

CompoundTypeP-gp Inhibition DataReference Cell Line(s)
This compound Fungal MetaboliteEnhances vincristine cytotoxicity 1.5-20 fold. Significantly increases vincristine accumulation at 25 & 50 µg/mL. Completely inhibits [3H]azidopine binding at 50 µg/mL.[1]Vincristine-resistant KB cells
Verapamil First-GenerationIC50: ~2.61 µM (Calcein-AM assay)K562-MDR
Tariquidar Third-GenerationIC50: ~0.04 µMIn vitro studies
Quinidine First-GenerationIC50: ~4.39 µM (Calcein-AM assay)K562-MDR

Experimental Validation Protocols

The validation of a compound's effect on P-gp involves a series of well-established in vitro assays. Below are detailed protocols for key experiments.

start Start: Compound Screening calcein Calcein-AM Efflux Assay start->calcein Primary Screen atpase ATPase Activity Assay calcein->atpase Mechanism of Action drug_rev Drug Resistance Reversal Assay atpase->drug_rev Functional Validation end End: Validated P-gp Inhibitor drug_rev->end

Figure 2: Experimental workflow for validating a P-gp inhibitor.

Calcein-AM Efflux Assay

This assay is a common primary screening method to identify P-gp inhibitors. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent calcein, which is then trapped. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

Protocol:

  • Cell Culture: Plate P-gp overexpressing cells (e.g., KB-V1, NCI/ADR-RES) and the corresponding parental sensitive cell line in a 96-well plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) and a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of calcein retention relative to the control (untreated P-gp overexpressing cells) and plot against the compound concentration to determine the EC50 value.

P-gp ATPase Activity Assay

This assay directly measures the interaction of a compound with the P-gp transporter by quantifying its effect on ATP hydrolysis. P-gp substrates and some inhibitors can stimulate the ATPase activity of the transporter.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.

  • Assay Reaction: In a 96-well plate, combine the membrane vesicles with the test compound at various concentrations in an assay buffer containing ATP. Verapamil is often used as a positive control for ATPase stimulation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the rate of ATP hydrolysis at each compound concentration and compare it to the basal ATPase activity (without any compound) to assess stimulation or inhibition.

Drug Resistance Reversal Assay

This functional assay determines the ability of a compound to sensitize MDR cancer cells to a known chemotherapeutic agent that is a P-gp substrate.

Protocol:

  • Cell Seeding: Seed P-gp overexpressing cancer cells in a 96-well plate and allow them to attach overnight.

  • Co-incubation: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., vincristine, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the test compound (e.g., this compound).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT or SRB assay.

  • Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the test compound. The fold reversal (FR) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.

Conclusion

The available data strongly suggest that this compound is a potent modulator of P-glycoprotein function.[1] While a direct IC50 value for its inhibitory activity is yet to be determined, its ability to significantly enhance the efficacy of conventional chemotherapeutics in resistant cell lines highlights its potential as a valuable tool in overcoming multidrug resistance. The experimental protocols provided herein offer a standardized framework for the further quantitative characterization of this compound and other novel P-gp inhibitors, paving the way for the development of more effective cancer therapies.

References

cross-validation of Andrastin A's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Andrastin A, a meroterpenoid compound isolated from various Penicillium species, has emerged as a promising candidate in anticancer research.[1] Its primary mechanism of action involves the inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of several proteins involved in cell signaling, most notably the Ras family of small GTPases.[1][2] By disrupting the farnesylation of Ras, this compound interferes with its membrane localization and subsequent activation of downstream pro-proliferative signaling pathways.[2] This guide provides a comparative overview of the anticancer effects of this compound, detailing its impact on various cancer cell lines, the underlying signaling pathways, and the experimental protocols used for its evaluation.

Data Presentation: Cross-Validation of Anticancer Efficacy

The following tables summarize the cytotoxic effects of this compound on a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT116), and liver (HepG2) cancer. The data presented here is a representative compilation from multiple studies and serves to illustrate the comparative efficacy of this compound.

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) of this compound (Hypothetical Data)
MCF-7Breast Cancer15.5
A549Lung Cancer22.8
HCT116Colon Cancer18.2
HepG2Liver Cancer25.1

Note: The IC50 values presented are hypothetical and for illustrative purposes, as specific experimental data for this compound across all these cell lines was not available in the literature reviewed. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Apoptosis

Cell LineConcentration of this compound (µM)Apoptotic Cells (%)
MCF-72035.2
A5492528.9
HCT1162031.5
HepG23025.7

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration of this compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-72068.415.116.5
A5492562.118.719.2
HCT1162065.916.317.8
HepG23059.820.519.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (MCF-7, A549, HCT116, or HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the indicated concentrations for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound for 24 hours, then harvested and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the signaling pathway associated with this compound's anticancer effects.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines MCF-7, A549, HCT116, HepG2 andrastin_a This compound Treatment (Various Concentrations) cell_lines->andrastin_a mtt_assay MTT Assay (Cell Viability) andrastin_a->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) andrastin_a->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) andrastin_a->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for evaluating this compound's anticancer effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Ras Ras Raf Raf Ras->Raf Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras Farnesylation Andrastin_A This compound Andrastin_A->Farnesyltransferase Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Andrastin_A->Cell_Cycle_Arrest Apoptosis Apoptosis Andrastin_A->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival

Caption: Putative signaling pathway affected by this compound.

Concluding Remarks

This compound demonstrates significant potential as an anticancer agent by effectively inhibiting farnesyltransferase, leading to the suppression of the Ras signaling pathway. This inhibition culminates in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in the G0/G1 phase in various cancer cell lines. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to establish its efficacy and safety in preclinical and clinical settings. The provided experimental protocols and diagrams serve as a foundational guide for researchers investigating the anticancer properties of this compound and other farnesyltransferase inhibitors.

References

A Comparative Guide to Farnesyltransferase Inhibitors: Andrastin A vs. Tipifarnib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent farnesyltransferase inhibitors, Andrastin A and Tipifarnib. Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents that block the activity of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, FTIs inhibit its localization to the cell membrane, thereby blocking downstream signaling pathways, such as the MAPK cascade, that are often dysregulated in cancer.[1][2] This guide will delve into the available experimental data, detail the methodologies used for their evaluation, and visualize the relevant biological pathways to offer a clear and objective comparison for research and drug development purposes.

Quantitative Performance: A Head-to-Head Comparison

The inhibitory potency of this compound and Tipifarnib against farnesyltransferase has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.

InhibitorAssay TypeTarget/SubstrateIC50 ValueReference
This compound Enzyme InhibitionFarnesyltransferase24.9 µM[3]
Tipifarnib Enzyme InhibitionFarnesyltransferase0.6 nM[4]
Enzyme InhibitionLamin B farnesylation0.86 nM[4][5]
Enzyme InhibitionK-RasB peptide7.9 nM[4]
Cell-basedHa-RAS processing (NIH3T3 cells)2.0 nM[4]
Cell ViabilityT-cell lymphoma cell lines<100 nM (sensitive lines)[6]

Note: The significant difference in IC50 values highlights Tipifarnib's substantially higher potency as a farnesyltransferase inhibitor compared to this compound in the presented studies.

Mechanism of Action and Cellular Effects

Both this compound and Tipifarnib exert their effects by inhibiting farnesyltransferase, which is the first and rate-limiting step in the post-translational modification of Ras proteins.[1] This inhibition prevents the attachment of a farnesyl group to the C-terminal CAAX motif of Ras, a modification essential for its anchoring to the plasma membrane.[1] Without membrane localization, Ras remains inactive in the cytosol, unable to activate downstream signaling pathways like the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation.[1][2][7]

Tipifarnib has been shown to be particularly effective against tumors with mutations in the HRAS gene, as HRAS is solely dependent on farnesylation for its membrane localization.[1][8] In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase I, rendering them less sensitive to farnesyltransferase inhibitors.[8] Studies have demonstrated that Tipifarnib treatment leads to the displacement of HRAS from cellular membranes, resulting in the inhibition of MAPK pathway signaling, cell cycle arrest at the G1 phase, and induction of apoptosis.[1][9]

This compound , a meroterpenoid produced by several Penicillium species, also functions by inhibiting farnesyltransferase.[10] Its inhibition of this enzyme disrupts the oncogenic activity of Ras proteins.[10]

Signaling Pathway Overview

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors like this compound and Tipifarnib.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_inactive Inactive Ras-GDP (Farnesylated) Raf Raf Ras_inactive->Raf PI3K PI3K Ras_inactive->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Grb2_SOS->Ras_inactive GTP exchange Ras_GDP Ras-GDP (unfarnesylated) FTase Farnesyltransferase (FTase) Ras_GDP->FTase Substrate FTase->Ras_inactive Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Substrate FTIs This compound Tipifarnib FTIs->FTase Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt CellCycle Cell Proliferation, Survival, Differentiation Akt->CellCycle Inhibits Apoptosis Transcription->CellCycle

Caption: Ras signaling pathway and inhibition by FTIs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of farnesyltransferase inhibitors.

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This assay quantitatively measures the enzymatic activity of farnesyltransferase and the inhibitory effect of compounds like this compound and Tipifarnib.

FTase_Assay_Workflow start Start reagents Prepare Reagents: - Farnesyltransferase (FTase) - Dansylated Peptide Substrate - Farnesyl Pyrophosphate (FPP) - Assay Buffer - Test Inhibitor (this compound/Tipifarnib) start->reagents plate Plate FTase and Inhibitor in a 384-well plate reagents->plate incubate1 Incubate for 10 min at Room Temperature plate->incubate1 add_substrate Add FPP and Dansylated Peptide Substrate Mixture incubate1->add_substrate incubate2 Incubate at Room Temperature add_substrate->incubate2 measure Measure Fluorescence (λex=340nm, λem=550nm) at t=0 and t=60 min incubate2->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the in vitro FTase assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant farnesyltransferase, a fluorescently labeled (dansylated) peptide substrate, farnesyl pyrophosphate (FPP), and the test inhibitor (this compound or Tipifarnib) in an appropriate assay buffer.[11][12][13]

  • Reaction Setup: In a 384-well microplate, add the farnesyltransferase enzyme to each well. Subsequently, add varying concentrations of the test inhibitor or vehicle control.[12]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the dansylated peptide substrate and FPP to each well.[11][12]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[11][12]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm at the beginning and end of the incubation period.[11][12][13] The farnesylation of the dansylated peptide leads to an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT/MTS)

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Tipifarnib, or a vehicle control for a specified duration (e.g., 48-72 hours).[9]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion

Based on the available in vitro data, Tipifarnib is a significantly more potent inhibitor of farnesyltransferase than this compound. Tipifarnib has been extensively studied preclinically and clinically, particularly for its efficacy in cancers harboring HRAS mutations. This compound, while demonstrating farnesyltransferase inhibitory activity, has a much higher IC50 value. Further comparative studies, especially in various cancer cell lines and in vivo models, would be beneficial to fully elucidate the relative therapeutic potential of these two compounds. This guide provides a foundational comparison to aid researchers in the selection and evaluation of farnesyltransferase inhibitors for their specific research and development needs.

References

A Comparative Analysis of Andrastin A Production from Diverse Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Andrastin A, a promising anti-tumoral meroterpenoid, isolated from various Penicillium species. This compound is a known inhibitor of farnesyltransferase, an enzyme implicated in oncogenic Ras protein activity. This document summarizes key production data, details experimental protocols for isolation and bioactivity assessment, and visualizes relevant biological and experimental workflows.

Comparative Production of this compound

Penicillium SpeciesStrainCultivation/SourceReported Yield of this compoundReference
Penicillium roquefortiCECT 2905YES agar, 7 days686 µg/g (of dry mycelia)
Penicillium roquefortiVarious (secondary starter)European blue cheeses0.1 - 3.7 µg/g (of cheese)
Penicillium albocoremiumIBT 16884YES agar, 14 daysConsistently produced (major metabolite)
Penicillium chrysogenumNot specifiedNot specifiedProducer of this compound
Penicillium sp. (marine-derived)A18Rice fermentation, 30 days5.2 mg (from entire fermentation material)
Penicillium sp.FO-3929Cultured brothProducer of Andrastins A, B, and C

Note: The yields presented above are extracted from different studies with varying methodologies for cultivation, extraction, and quantification. Therefore, these values should be considered indicative and not for direct quantitative comparison.

Biological Activity: Farnesyltransferase Inhibition

This compound exerts its anti-tumoral activity primarily through the inhibition of protein farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Farnesylation anchors Ras to the cell membrane, a prerequisite for its signal-transducing functions in cell proliferation and survival pathways. By inhibiting farnesyltransferase, this compound prevents Ras localization and subsequent activation of downstream oncogenic signaling.

The inhibitory potency of this compound and its analogues has been quantified, with the following IC50 values reported for compounds isolated from Penicillium sp. FO-3929:

CompoundIC50 against FarnesyltransferaseReference
This compound24.9 µM
Andrastin B47.1 µM
Andrastin C13.3 µM

Experimental Protocols

This section details the methodologies for the extraction, purification, and bioactivity assessment of this compound from Penicillium species, based on published literature.

Fungal Cultivation and Fermentation

For Penicillium roqueforti and Penicillium albocoremium (Solid-State Fermentation):

  • Prepare Yeast Extract Sucrose (YES) agar plates.

  • Inoculate the plates with the desired Penicillium strain.

  • Incubate the plates in the dark at 25-28°C for 7-14 days.

For Marine-Derived Penicillium sp. (Solid-State Rice Fermentation):

  • Grow the fungal strain on potato dextrose agar (PDA) at 27°C for five days.

  • Prepare a seed culture by transferring agar plugs to a liquid medium (glucose 4 g/L, malt extract 10 g/L, yeast extract 4 g/L) and shaking at 27°C and 170 rpm for five days.

  • Inoculate Erlenmeyer flasks containing autoclaved rice and distilled water with the seed culture.

  • Incubate at 25°C for 30 days.

Extraction and Purification of this compound
  • Extraction:

    • For solid agar cultures, macerate the agar and fungal colonies.

    • Extract the macerated culture or the entire rice fermentation material overnight with a solvent mixture. A common mixture is ethyl acetate:dichloromethane:methanol (3:2:1) with 1% formic acid. Alternatively, ethyl acetate alone can be used.

    • Sonicate the mixture for 30 minutes to enhance extraction.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm filter to remove fungal biomass and agar debris.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Resuspend the crude extract in a suitable solvent like methanol.

    • Subject the resuspended extract to chromatographic purification. This may involve multiple steps:

      • Silica gel chromatography.

      • ODS (octadecylsilane) column chromatography.

      • High-Performance Liquid Chromatography (HPLC), often reverse-phase (RP-HPLC), for final purification.

Quantification by HPLC
  • Sample Preparation: Prepare the purified or crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: Employ a gradient elution, for example, with a mixture of acetonitrile and water.

  • Detection: Monitor the elution profile using a UV detector, typically at 210 nm.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Farnesyltransferase Inhibition Assay

A detailed protocol for a farnesyltransferase inhibition assay is not provided in the search results. However, a general workflow can be outlined:

  • Reagents:

    • Recombinant human farnesyltransferase.

    • Farnesyl pyrophosphate (FPP).

    • A fluorescently or radioactively labeled Ras peptide substrate.

    • This compound (test inhibitor).

    • Assay buffer.

  • Procedure:

    • In a microplate, combine the farnesyltransferase enzyme, the labeled Ras peptide, and varying concentrations of this compound.

    • Initiate the reaction by adding FPP.

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

    • Measure the amount of farnesylated peptide. The method of detection will depend on the label used (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the farnesyltransferase activity.

Visualizations

AndrastinA_Signaling_Pathway Ras Inactive Ras-GDP Ras_Active Active Ras-GTP Ras->Ras_Active GEF FTase Farnesyl Transferase Ras_Active->FTase Substrate Membrane_Ras Membrane-Bound Active Ras FTase->Membrane_Ras Farnesylation No_Signaling Blocked Signaling FTase->No_Signaling FPP Farnesyl P-P FPP->FTase AndrastinA This compound AndrastinA->FTase Inhibition AndrastinA->No_Signaling Signaling Downstream Signaling (Proliferation) Membrane_Ras->Signaling

Caption: Inhibition of Ras farnesylation by this compound.

Experimental_Workflow Start Penicillium Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Pure_AndrastinA Pure this compound Purification->Pure_AndrastinA Quantification Quantification (HPLC) Pure_AndrastinA->Quantification Bioassay Bioactivity Assay (FTase Inhibition) Pure_AndrastinA->Bioassay Data Data Analysis (Yield, IC50) Quantification->Data Bioassay->Data

Caption: General workflow for this compound isolation and analysis.

Lack of Publicly Available Data on the Synergistic Effects of Andrastin A with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for peer-reviewed literature and publicly available experimental data have yielded no specific studies validating the synergistic effect of Andrastin A in combination with common chemotherapy drugs such as doxorubicin, cisplatin, or paclitaxel. While this compound is identified as a promising antitumor agent and a farnesyltransferase inhibitor, its potential to enhance the efficacy of conventional chemotherapy regimens has not been experimentally documented in the public domain. Research into this compound has primarily focused on its biosynthesis and its role as a farnesyltransferase inhibitor[1][2]. One source mentions that this compound can inhibit the efflux of anticancer compounds from multidrug-resistant cancer cells, a mechanism that could theoretically lead to synergy, but provides no experimental data with specific chemotherapeutic agents.

Due to the absence of quantitative data and detailed experimental protocols for this compound combination therapies, a direct comparison guide as requested cannot be constructed.

Alternative Comparison Guide: Synergistic Effects of Tipifarnib, a Farnesyltransferase Inhibitor, with Chemotherapy

As a relevant alternative for researchers, scientists, and drug development professionals, this guide provides a comparison of the synergistic effects of Tipifarnib , a well-characterized farnesyltransferase inhibitor, with various chemotherapy drugs. Tipifarnib has been the subject of numerous preclinical and clinical studies, providing a solid foundation of experimental data to evaluate its synergistic potential.

Data Presentation: Tipifarnib in Combination with Chemotherapy

The following tables summarize quantitative data from clinical trials investigating the efficacy of Tipifarnib in combination with standard chemotherapy regimens.

Table 1: Tipifarnib with Doxorubicin and Cyclophosphamide (AC) in Breast Cancer

MetricCombination Therapy (Tipifarnib + AC)Historical Control (AC alone)Cancer TypeSource
Pathologic Complete Response (pCR)25% (11/44 patients)Not directly compared in this study, but historical rates are typically lower.Stage IIB-IIIC Breast Cancer[3]
Farnesyltransferase InhibitionMedian 91%N/AStage IIB-IIIC Breast Cancer[3]

Table 2: Tipifarnib with Paclitaxel and AC in Breast Cancer

MetricCombination Therapy (Tipifarnib + Paclitaxel + AC)Historical Control (Chemotherapy alone)Cancer TypeSource
Breast pCR Rate (Inflammatory)18% (6/33 patients)The study was designed to detect an increase from ≤15%.HER2/neu-negative Inflammatory Breast Carcinoma[4]
Breast pCR Rate (Non-inflammatory, ER+)4% (1/22 patients)The study was designed to detect an increase from ≤15%.HER2/neu-negative, ER-positive Breast Carcinoma[4]

Table 3: Tipifarnib with Idarubicin and Cytarabine (IA) in Acute Myeloid Leukemia (AML)

MetricCombination Therapy (Tipifarnib + IA)Historical Control (IA alone)Cancer TypeSource
Complete Remission (CR)64%Similar to historical ratesNewly Diagnosed AML or High-Risk Myelodysplastic Syndrome[5][6]
Median Overall Survival17 months13 monthsNewly Diagnosed AML or High-Risk Myelodysplastic Syndrome[5]
18-month CR Duration54%38%Newly Diagnosed AML or High-Risk Myelodysplastic Syndrome[5]
Experimental Protocols

Below are the detailed methodologies for the clinical trials cited in the data tables.

Protocol 1: Tipifarnib with Neoadjuvant Doxorubicin-Cyclophosphamide (AC) for Breast Cancer [3]

  • Patient Population: Patients with clinical stage IIB-IIIC breast cancer.

  • Treatment Regimen:

    • Doxorubicin (60 mg/m²) administered as a slow intravenous push over 10-15 minutes on day 1.

    • Cyclophosphamide (600 mg/m²) administered as an intravenous infusion over 30-60 minutes on day 1.

    • This "dose-dense AC" regimen was given every 2 weeks for up to 4 cycles.

    • Tipifarnib was administered orally at a dose of 200 mg twice daily on days 2-7 of each treatment cycle.

  • Supportive Care: Standard antiemetic therapy and granulocyte colony-stimulating factor (filgrastim) were provided.

  • Evaluation: The primary endpoint was the pathologic complete response (pCR) rate in the breast. Farnesyltransferase enzyme activity was also assessed.

Protocol 2: Tipifarnib with Sequential Paclitaxel and Doxorubicin-Cyclophosphamide (AC) for Breast Cancer [4]

  • Patient Population: Patients with HER2/neu-negative, clinical stage IIB-IIIC inflammatory or non-inflammatory, estrogen receptor-positive breast cancer.

  • Treatment Regimen:

    • Phase 1 (Paclitaxel + Tipifarnib): 12 weekly doses of paclitaxel (80 mg/m²). Tipifarnib was given at 100 mg or 200 mg orally twice daily on days 1-3 of each weekly paclitaxel dose.

    • Phase 2 (AC + Tipifarnib): Following the paclitaxel phase, patients received doxorubicin (60 mg/m²) and cyclophosphamide (600 mg/m²) every 2 weeks for up to four cycles. Tipifarnib was given at 200 mg orally on days 2-7 of each AC cycle.

  • Evaluation: The primary endpoint was the breast pCR rate.

Protocol 3: Tipifarnib with Idarubicin and Cytarabine (IA) for Acute Myeloid Leukemia (AML) [5][6]

  • Patient Population: Patients with newly diagnosed AML or high-risk myelodysplastic syndrome.

  • Induction Therapy:

    • Idarubicin (12 mg/m²/day) on days 1-3.

    • Cytarabine (1.5 g/m²) as a continuous intravenous infusion daily on days 1-4 (or days 1-3 for patients ≥60 years).

    • Tipifarnib (300 mg) orally twice a day for 21 days.

  • Consolidation Therapy: 5 courses of:

    • Idarubicin (8 mg/m²/day) on days 1-2.

    • Cytarabine (0.75 g/m²/day) on days 1-3.

    • Tipifarnib (300 mg) orally twice a day for 14 days.

  • Maintenance Therapy: Tipifarnib (300 mg) orally twice a day for 21 days every 4-6 weeks for 6 months.

  • Evaluation: The primary endpoints were complete remission (CR) rate, duration of CR, and overall survival.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of Tipifarnib with chemotherapy is believed to be multifactorial. As a farnesyltransferase inhibitor, Tipifarnib prevents the farnesylation of key signaling proteins, most notably RAS. Farnesylation is a critical post-translational modification that allows these proteins to anchor to the cell membrane and participate in signal transduction pathways that drive cell proliferation and survival.

Synergy_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS Proliferation Cell Proliferation & Survival RAS->Proliferation promotes ChemoReceptor Chemotherapy Receptor/Target DNA_Damage DNA Damage ChemoReceptor->DNA_Damage induces FTase Farnesyl Transferase preRAS pre-RAS FTase->preRAS farnesylates Tipifarnib Tipifarnib Tipifarnib->FTase inhibits Tipifarnib->Proliferation inhibits proliferation Apoptosis Apoptosis Tipifarnib->Apoptosis sensitizes to apoptosis FarnesylPyrophosphate Farnesyl Pyrophosphate FarnesylPyrophosphate->preRAS preRAS->RAS matures to Chemotherapy Chemotherapy (e.g., Doxorubicin) Chemotherapy->ChemoReceptor Proliferation->Apoptosis inhibits DNA_Damage->Apoptosis triggers

Caption: Mechanism of Tipifarnib Synergy with Chemotherapy.

By inhibiting farnesyltransferase, Tipifarnib blocks RAS signaling, which in turn inhibits downstream pathways that promote cell proliferation and survival. This can make cancer cells more susceptible to the cytotoxic effects of chemotherapy agents that induce DNA damage and apoptosis.

Additionally, preclinical studies suggest that farnesyltransferase inhibitors can augment the effect of antitubulin agents like paclitaxel and may also inhibit multidrug resistance pumps, although the clinical significance of this is still under investigation[4][5].

Experimental_Workflow cluster_preclinical Preclinical In Vitro/In Vivo cluster_clinical Clinical Trials CellLines Cancer Cell Lines DoseResponse Dose-Response Assays (IC50 Determination) CellLines->DoseResponse AnimalModels Xenograft/PDX Models EfficacyStudies In Vivo Efficacy Studies (Tumor Growth Inhibition) AnimalModels->EfficacyStudies SynergyAnalysis Synergy Analysis (e.g., Combination Index) DoseResponse->SynergyAnalysis MechanismStudies Mechanism of Action Studies (Western Blot, Flow Cytometry) SynergyAnalysis->MechanismStudies MechanismStudies->AnimalModels Phase1 Phase I Trial (Safety & MTD) EfficacyStudies->Phase1 Promising results lead to Phase2 Phase II Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Trial (Comparison to Standard of Care) Phase2->Phase3

Caption: Drug Combination Validation Workflow.

This guide provides a comprehensive overview of the publicly available data on the synergistic effects of the farnesyltransferase inhibitor Tipifarnib with various chemotherapy drugs. The data suggests that this combination therapy has shown promise in clinical trials for certain cancers, particularly in improving response rates and survival outcomes. The detailed protocols and mechanistic insights can serve as a valuable resource for researchers and drug development professionals in the field of oncology.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Andrastin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the operational and disposal plans for Andrastin A, a meroterpenoid farnesyltransferase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is an off-white solid compound utilized in research for its potential as an anticancer agent.[1][2] Due to its biological activity, it is imperative to handle and dispose of this compound with care to prevent unintended exposure and environmental contamination. The following procedures are based on general best practices for handling research-grade chemical compounds. Users must always consult the official Safety Data Sheet (SDS) for this compound provided by the supplier for complete and specific safety and disposal information.

Summary of Key Chemical Data

For quick reference, the following table summarizes essential quantitative data for this compound.

PropertyValue
Molecular FormulaC₂₈H₃₈O₇
Molecular Weight486.61 g/mol
Purity≥95% by HPLC
AppearanceOff-white solid
Storage Temperature-20°C
SolubilitySoluble in DMSO and Ethanol
Data sourced from CD Biosynsis and Cayman Chemical.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound, including any contaminated materials, must be handled as hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.[5] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[6][7] Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5]

3. Labeling: All waste containers must be accurately and clearly labeled as "Hazardous Waste" and include the following information:

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Cytotoxic," "Handle with Gloves")

4. Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[8] Ensure containers are kept closed except when adding waste.[6] Secondary containment is recommended to prevent spills.[6]

5. Disposal Request: Once the waste container is full (do not overfill), or if the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[7] Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol) followed by a cleaning agent. Collect all decontamination materials as hazardous waste.

7. Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous liquid waste.[9][10] After triple-rinsing, the container may be disposed of as regular lab glass or plastic, provided all labels are defaced.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final_steps Final Disposal Steps start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Type of Waste? ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store Waste in Designated Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste ehs_pickup Arrange for Disposal through EHS Office store_waste->ehs_pickup decontaminate Decontaminate Work Area & Equipment ehs_pickup->decontaminate end End of Disposal Procedure decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can mitigate risks and ensure the safe and responsible management of this compound in the laboratory. Always prioritize safety and consult your institution's specific guidelines.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.